molecular formula C9H5BrO3 B1524910 3-bromo-4-hydroxy-2H-chromen-2-one CAS No. 2650-14-8

3-bromo-4-hydroxy-2H-chromen-2-one

Cat. No.: B1524910
CAS No.: 2650-14-8
M. Wt: 241.04 g/mol
InChI Key: JHXCCDBMPGIEQX-UHFFFAOYSA-N
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Description

3-bromo-4-hydroxy-2H-chromen-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H5BrO3 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXCCDBMPGIEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of 4-Hydroxycoumarin and its Brominated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bromination of 4-Hydroxy-2H-chromen-2-one: Mechanism, Protocols, and Field-Proven Insights

This guide provides a comprehensive technical overview of the bromination of 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin), a pivotal reaction in synthetic organic chemistry and drug development. We will delve into the underlying mechanisms, present detailed experimental protocols, and offer insights into the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important transformation.

4-Hydroxy-2H-chromen-2-one, commonly known as 4-hydroxycoumarin, is a heterocyclic compound that forms the core scaffold of numerous biologically active molecules.[1][2] Its derivatives are renowned for their wide range of pharmacological properties, including anticoagulant, antibacterial, anti-inflammatory, and antitumor activities.[1][2] The strategic functionalization of the 4-hydroxycoumarin nucleus is a key focus in medicinal chemistry for the development of new therapeutic agents.

The bromination of 4-hydroxycoumarin, specifically at the 3-position, yields 3-bromo-4-hydroxy-2H-chromen-2-one, a highly valuable and versatile synthetic intermediate. This bromo-derivative serves as a linchpin for the introduction of various functional groups through nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a diverse library of novel coumarin-based compounds with potential therapeutic applications.

Unraveling the Mechanism: An Electrophilic Attack on a Tautomeric Intermediate

The regioselective bromination at the C3 position of 4-hydroxycoumarin is a classic example of an electrophilic substitution reaction. The key to understanding this selectivity lies in the tautomeric nature of the 4-hydroxycoumarin molecule. It exists in a dynamic equilibrium between its keto and enol forms.[3] The enol tautomer, 4-hydroxy-2H-chromen-2-one, possesses an electron-rich double bond between C3 and C4, making the C3 position highly susceptible to electrophilic attack.

The generally accepted mechanism proceeds as follows:

  • Tautomerization: The 4-hydroxycoumarin molecule undergoes tautomerization to its more reactive enol form. This equilibrium is often facilitated by the presence of an acidic or polar solvent.

  • Electrophilic Attack: The electrophilic bromine species (Br⁺), generated from either molecular bromine (Br₂) or an N-bromo compound like N-bromosuccinimide (NBS), is attacked by the electron-rich π-bond of the enol. This attack occurs at the C3 position, as this leads to a more stable carbocation intermediate, which is stabilized by resonance, including participation of the lone pair of electrons on the adjacent hydroxyl group.

  • Deprotonation: A base (which can be the solvent or the counter-ion of the bromine source) abstracts a proton from the hydroxyl group, leading to the re-aromatization of the ring system and the formation of the final product, this compound.

Bromination_Mechanism

Experimental Protocols and Methodologies: A Comparative Analysis

Several methods have been reported for the synthesis of this compound. The choice of methodology often depends on factors such as desired yield, reaction scale, and environmental considerations.

Classical Approach: Bromination with Molecular Bromine

The use of molecular bromine in a suitable solvent is a traditional and effective method for the bromination of 4-hydroxycoumarin.

Causality Behind Experimental Choices:

  • Solvent: Acetic acid or chloroform are commonly used solvents.[3] Acetic acid can act as both a solvent and a catalyst by promoting the enolization of the starting material. Chloroform is a non-polar aprotic solvent that effectively dissolves the reactants.

  • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the reactivity of bromine and minimize the formation of side products.

Detailed Experimental Protocol (Bromine in Acetic Acid):

  • Dissolution: Dissolve 4-hydroxy-2H-chromen-2-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the cooled solution over a period of 30-60 minutes with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Modern Approach: N-Bromosuccinimide (NBS) as a Milder Brominating Agent

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine, offering several advantages.

Causality Behind Experimental Choices:

  • Reagent: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[4] It provides a low, constant concentration of bromine in the reaction mixture, which can lead to higher selectivity and fewer side reactions. The bromine atom in NBS is electrophilic due to the adjacent electron-withdrawing succinimide ring.[4]

  • Catalysts: The reaction with NBS is often catalyzed to enhance its efficiency.

    • Protic Solvents/Acids: Can facilitate the polarization of the N-Br bond, increasing the electrophilicity of the bromine.

    • Lewis Acids: Can coordinate to the carbonyl oxygen of NBS, further polarizing the N-Br bond.

    • Phase Transfer Catalysts (e.g., PEG-400): Can be employed in biphasic systems to facilitate the interaction between the reactants.

Experimental_Workflow

Data Presentation: A Comparative Overview of Bromination Methods
MethodBrominating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1Br₂Acetic AcidNone0-51-2Good to Excellent[3]
2Br₂ChloroformNoneLow1-3Good[3]
3NBSDichloromethaneNoneRoom Temp2-4High[3]
4NBSAcetonitrileSulfonic acid-functionalized silicaRoom Temp0.5-190-95[3]
5NBSWaterPEG-400Room Temp1-285-92[3]

Note: Yields and reaction times are approximate and can vary based on specific reaction conditions and scale.

Characterization of this compound

The successful synthesis of the target compound can be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹), the lactone carbonyl group (C=O stretch, ~1700-1720 cm⁻¹), and aromatic C=C stretching vibrations (~1600-1450 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons will appear in the range of δ 7.0-8.0 ppm. The disappearance of the singlet for the C3 proton of the starting material (around δ 5.6 ppm) is a key indicator of successful bromination. A broad singlet for the enolic hydroxyl proton may be observed, although its chemical shift can be variable and it may exchange with D₂O.

    • ¹³C NMR: The spectrum will show characteristic signals for the lactone carbonyl carbon (~160-165 ppm), the carbon bearing the hydroxyl group (C4, ~160 ppm), and the brominated carbon (C3), which will appear at a downfield-shifted position compared to the starting material. The aromatic carbons will resonate in the range of ~115-155 ppm.

Conclusion and Future Perspectives

The bromination of 4-hydroxy-2H-chromen-2-one is a robust and reliable transformation that provides access to a crucial synthetic intermediate. The choice between classical methods using molecular bromine and modern approaches with NBS and catalytic systems allows for flexibility in experimental design, catering to specific laboratory needs and green chemistry principles. A thorough understanding of the underlying tautomerism-driven mechanism is paramount for optimizing reaction conditions and achieving high yields and purity.

The continued exploration of novel catalytic systems for this transformation, particularly those that are environmentally benign and recyclable, will undoubtedly remain an active area of research. The versatility of the 3-bromo-4-hydroxycoumarin scaffold ensures its continued importance in the quest for new drug candidates and other functional organic materials.

References

  • Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.
  • Abdou, M. M., et al. (2018). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 55(1), 89-113.
  • Abdou, M. M. (2018). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [PDF] Semantic Scholar. Available at: [Link]

  • Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. Available at: [Link]

  • Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Anticipated Crystal Structure of 3-bromo-4-hydroxy-2H-chromen-2-one: A Keystone for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Unknown in Coumarin Chemistry

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the structural elucidation of 3-bromo-4-hydroxy-2H-chromen-2-one. It is critical to establish at the outset that a definitive, publicly archived crystal structure for this specific molecule has yet to be reported. This absence, however, presents a unique scientific opportunity. Instead of a retrospective analysis, this whitepaper will serve as a forward-looking, predictive guide grounded in the established principles of crystallography and the empirical data from closely related analogues. Our objective is to provide a robust framework for future research, detailing the experimental pathway to determine its crystal structure and forecasting the likely structural features that will be pivotal for its application in medicinal chemistry.

The 4-hydroxycoumarin scaffold is a cornerstone in the development of pharmaceuticals, most notably as anticoagulants that target vitamin K epoxide reductase.[1][2] The introduction of a bromine atom at the C3 position is anticipated to significantly modulate the molecule's electronic and steric properties, thereby influencing its intermolecular interactions and, consequently, its biological activity. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.

This document will, therefore, provide a comprehensive, step-by-step protocol for the synthesis, crystallization, and crystallographic analysis of this compound. Furthermore, we will present a data-driven hypothesis of its crystal structure, drawing on published data for analogous compounds to predict key crystallographic parameters and intermolecular interactions.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The established method for the synthesis of 3-bromo-4-hydroxycoumarin involves the electrophilic substitution of 4-hydroxycoumarin.

Protocol:

  • Dissolution: Dissolve 4-hydroxycoumarin (1 equivalent) in glacial acetic acid.

  • Bromination: To this solution, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, pour the reaction mixture into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Single Crystal Growth: A Game of Patience and Precision

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Recommended Techniques for Crystal Growth:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near-saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion (Solvent/Anti-Solvent): Create a saturated solution of the compound in a good solvent. Place this solution in a small, open vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting the slow growth of crystals.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following workflow outlines the standard procedure for determining the crystal structure of a novel compound once a suitable single crystal has been obtained.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_mounting Crystal Mounting diffractometer Mount on Diffractometer crystal_mounting->diffractometer data_collection X-ray Data Collection diffractometer->data_collection integration Data Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Crystallographic Validation refinement->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis deposition Deposition to CSD/CCDC analysis->deposition

Caption: Standard workflow for single-crystal X-ray crystallography.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can infer its likely structural characteristics from closely related, published crystal structures, such as that of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one.[3]

Anticipated Crystallographic Parameters

The introduction of a bromine atom is not expected to drastically alter the crystal system from what is commonly observed for coumarin derivatives. A monoclinic or orthorhombic crystal system is highly probable.

Table 1: Predicted Crystallographic Data for this compound (Illustrative)

Parameter Predicted Value Justification
Crystal System Monoclinic Common for coumarin derivatives[3]
Space Group P2₁/c or C2/c Centrosymmetric space groups are common for achiral molecules
a (Å) 9 - 12 Based on similar sized molecules[4]
b (Å) 6 - 9 Based on similar sized molecules[4]
c (Å) 16 - 20 Based on similar sized molecules[4]
β (°) 95 - 115 Characteristic of the monoclinic system[4]
V (ų) 1100 - 1500 Calculated from predicted cell parameters

| Z | 4 | A common number of molecules in the unit cell |

Note: This table is predictive and serves as a guideline for future experimental verification.

Dominant Intermolecular Interactions: The Architects of the Crystal Lattice

The supramolecular assembly of this compound in the solid state will be governed by a hierarchy of non-covalent interactions.[5]

intermolecular_interactions molecule1 Molecule A molecule2 Molecule B molecule1->molecule2 Hydrogen Bond (O-H···O=C) molecule3 Molecule C molecule1->molecule3 π-π Stacking molecule2->molecule3 Halogen Bond (C-Br···O)

Caption: Key predicted intermolecular interactions in the crystal lattice.

  • Hydrogen Bonding: The presence of the 4-hydroxy group is a strong indicator of hydrogen bonding. We anticipate a strong intramolecular O—H···O hydrogen bond with the adjacent carbonyl oxygen, similar to what is observed in 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one.[3] Intermolecular O—H···O hydrogen bonds, forming dimers or chains, are also highly probable and would be a dominant force in the crystal packing.

  • Halogen Bonding: The bromine atom at the C3 position is a potential halogen bond donor. It is plausible that C—Br···O interactions will be present, where the electrophilic region of the bromine atom interacts with a nucleophilic oxygen atom (likely a carbonyl oxygen) of a neighboring molecule. This type of interaction is increasingly recognized as a significant tool in crystal engineering.

  • π-π Stacking: The planar coumarin ring system is conducive to π-π stacking interactions. We predict that molecules will arrange in offset stacks to maximize these stabilizing interactions, contributing to the overall stability of the crystal lattice.

Structure-Property Correlations and Implications for Drug Design

The precise characterization of the crystal structure of this compound will have direct implications for its development as a pharmaceutical agent.

  • Solubility and Bioavailability: The strength and nature of the intermolecular interactions will dictate the lattice energy, which in turn influences the compound's melting point, solubility, and dissolution rate—key parameters for bioavailability.

  • Target Binding: A definitive crystal structure provides the precise conformation of the molecule. This information is invaluable for computational docking studies to model its interaction with biological targets like vitamin K epoxide reductase. The orientation of the bromine atom and the hydrogen-bonding groups will be critical for understanding binding affinity and specificity.

  • Polymorphism: The study of the crystal structure is the first step in identifying and characterizing potential polymorphs. Different polymorphic forms can have different physical properties and therapeutic outcomes.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation and a scientifically grounded prediction of its key structural features. The synthesis is straightforward, and the application of standard crystallographic techniques should yield a definitive structure. The anticipated interplay of strong hydrogen bonds, directional halogen bonds, and π-π stacking interactions makes this molecule a fascinating target for crystal engineering and a promising scaffold for further development in medicinal chemistry. The determination of its crystal structure will undoubtedly accelerate the rational design of new coumarin-based drugs with enhanced efficacy and safety profiles.

References

  • Zhu, L. (2011). 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3077. Available at: [Link]

  • Zhang, M., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Science, 14(41), 11497-11504. Available at: [Link]

  • Jung, J-C., & Park, O-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. Available at: [Link]

  • Zhang, M., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. RSC Publishing. Available at: [Link]

  • Fakour, Z., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their effects on blood coagulation indicators. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Ahmad, A., et al. (2019). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • Al-Warhi, T., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S2934-S2957. Available at: [Link]

  • Brahmia, A., et al. (2015). Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o121-o122. Available at: [Link]

  • Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. Available at: [Link]

  • Jung, J-C., & Park, O-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. Available at: [Link]

  • Brahmia, A., et al. (2015). Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one. Sci-Hub. Available at: [Link]

  • V, S., & P, S. (2024). A review on innovations in 4-hydroxycoumarin derivatives. International Journal Of Modern Pharmaceutical Research, 8(3), 32-41. Available at: [Link]

  • Al-Amiery, A. A., et al. (2016). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 21(10), 1269. Available at: [Link]

  • Naveen, S., et al. (2018). Crystal Structure of 3-Nitro-4-hydroxycoumarin. ResearchGate. Available at: [Link]

  • Kadhum, A. A. H., et al. (2011). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 16(8), 6972-6987. Available at: [Link]

  • Al-Majidi, S. M. H. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. ResearchGate. Available at: [Link]

  • Chornaja, A., et al. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 12(11), 1545. Available at: [Link]

  • Rugina, D., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(2), M1880. Available at: [Link]

  • Dekić, V. S., et al. (2019). The crystal structure of 3-nitro-4-(p-tolylamino)-2H-chromen-2-one, C16H12N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 225-227. Available at: [Link]

  • Kumar, V., et al. (2014). Quantitative Evaluation of Intermolecular Interaction Energies in Crystal Structures of 4-hydroxy-3-nitrocoumarin and 4-chloro-3-nitrocoumarin. Journal of Chemical, Biological and Physical Sciences, 4(2), 1438. Available at: [Link]

  • Arockia doss, M., et al. (2015). Synthesis, spectroscopic investigation and computational study of 3-(1-(((methoxycarbonyl)oxy)imino)ethyl)-2H-chromen-2-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 226-236. Available at: [Link]

Sources

Spectroscopic Data of 3-Bromo-4-Hydroxycoumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-bromo-4-hydroxycoumarin, a significant derivative of the versatile 4-hydroxycoumarin scaffold. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of coumarin-based compounds. By delving into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this guide aims to facilitate a deeper understanding of the structural features of this molecule and provide practical insights for its analysis.

Introduction: The Significance of 3-Bromo-4-Hydroxycoumarin

4-Hydroxycoumarin and its derivatives are a prominent class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the C3 position of the 4-hydroxycoumarin nucleus creates 3-bromo-4-hydroxycoumarin, a key intermediate for the synthesis of a variety of other derivatives. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which underpins the reliability of subsequent research and development efforts. This guide provides a detailed examination of the expected and reported spectroscopic data for 3-bromo-4-hydroxycoumarin, offering a foundational resource for its confident identification.

Structural Elucidation Workflow

The comprehensive structural analysis of 3-bromo-4-hydroxycoumarin relies on the synergistic application of multiple spectroscopic techniques. Each method provides unique and complementary information, culminating in a detailed and unambiguous structural assignment.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Bromination of 4-Hydroxycoumarin NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Characterization IR IR Spectroscopy Synthesis->IR Characterization MS Mass Spectrometry Synthesis->MS Characterization Structure 3-Bromo-4-hydroxycoumarin Structure Confirmed NMR->Structure Data Interpretation IR->Structure Data Interpretation MS->Structure Data Interpretation

Caption: Workflow for the synthesis and spectroscopic confirmation of 3-bromo-4-hydroxycoumarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-bromo-4-hydroxycoumarin, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-bromo-4-hydroxycoumarin is expected to show signals corresponding to the aromatic protons of the coumarin ring system and the hydroxyl proton. Due to the absence of a proton at the C3 position, the characteristic singlet for the C3-H of 4-hydroxycoumarin (typically around 5.6 ppm) will be absent.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Broad Singlet1H4-OH
~7.9 - 8.1Doublet1HH-5
~7.6 - 7.8Triplet1HH-7
~7.3 - 7.5Triplet1HH-6
~7.2 - 7.4Doublet1HH-8

Note: The exact chemical shifts can vary depending on the solvent and concentration. The aromatic protons (H-5, H-6, H-7, and H-8) will exhibit characteristic splitting patterns due to ortho and meta couplings. The H-5 proton, being deshielded by the carbonyl group, is expected to resonate at the lowest field. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the bromine atom at C3 will have a significant impact on the chemical shift of this carbon.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~160 - 165C-2 (C=O)Carbonyl carbon of the lactone.
~158 - 162C-4Carbon bearing the hydroxyl group, deshielded.
~152 - 154C-8aQuaternary carbon of the fused ring.
~132 - 134C-7Aromatic CH, deshielded relative to C6 and C8.
~124 - 126C-5Aromatic CH.
~122 - 124C-6Aromatic CH.
~116 - 118C-8Aromatic CH.
~115 - 117C-4aQuaternary carbon of the fused ring.
~95 - 100C-3Carbon bearing the bromine atom, significantly shielded by the halogen.

The most notable feature in the ¹³C NMR spectrum will be the upfield shift of the C3 carbon due to the heavy atom effect of bromine. This is a key diagnostic peak for confirming the substitution at this position.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-bromo-4-hydroxycoumarin in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of coumarin derivatives and to allow for the observation of the hydroxyl proton.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the core structure of 3-bromo-4-hydroxycoumarin.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-bromo-4-hydroxycoumarin will be characterized by absorptions corresponding to the O-H, C=O, C=C, and C-Br bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Broad, MediumO-H stretch (intramolecular hydrogen bonding)
~1720 - 1680StrongC=O stretch (lactone carbonyl)
~1620 - 1580Medium-StrongC=C stretch (aromatic ring)
~1560MediumC=C stretch (pyrone ring)
~760 - 740StrongC-H bend (ortho-disubstituted benzene)
~600 - 500MediumC-Br stretch

The broadness of the O-H stretching band is indicative of hydrogen bonding, likely an intramolecular hydrogen bond between the 4-hydroxyl group and the C2-carbonyl oxygen. The strong absorption of the lactone carbonyl is a characteristic feature of the coumarin ring system.

Experimental Protocol for FTIR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 3-bromo-4-hydroxycoumarin sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Grind the mixture to a fine, uniform powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the ATR accessory or the KBr pellet in the sample compartment of the FTIR spectrometer.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Expected Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of 3-bromo-4-hydroxycoumarin is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • Molecular Ion (M⁺): m/z 240 and 242 (corresponding to C₉H₅⁷⁹BrO₃ and C₉H₅⁸¹BrO₃).

  • Key Fragmentation Pathways:

    • Loss of CO: A common fragmentation pathway for coumarins is the loss of a neutral carbon monoxide molecule from the lactone ring. This would result in fragment ions at m/z 212 and 214.

    • Loss of Br: Loss of the bromine radical would lead to a fragment ion at m/z 161.

    • Loss of CO and Br: Subsequent loss of CO from the [M-Br]⁺ fragment would give an ion at m/z 133.

G M [M]⁺˙ m/z 240/242 M_CO [M-CO]⁺˙ m/z 212/214 M->M_CO - CO M_Br [M-Br]⁺ m/z 161 M->M_Br - •Br M_Br_CO [M-Br-CO]⁺ m/z 133 M_Br->M_Br_CO - CO

Caption: Plausible mass spectral fragmentation pathways for 3-bromo-4-hydroxycoumarin.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Introduction:

    • For Electron Ionization (EI), a direct insertion probe or a Gas Chromatography (GC) inlet can be used. If using GC, the sample should be dissolved in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Ionization:

    • EI is a common method for the analysis of relatively small, thermally stable molecules like coumarins. A standard electron energy of 70 eV is typically used.

  • Mass Analysis:

    • A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

    • High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

Summary of Spectroscopic Data

TechniqueKey Features and Expected Values
¹H NMR Absence of C3-H signal. Aromatic protons between 7.2-8.1 ppm. Broad OH signal between 11.0-13.0 ppm.
¹³C NMR C3 signal shifted upfield to ~95-100 ppm due to the bromine substituent. Carbonyl (C2) at ~160-165 ppm.
IR Broad O-H stretch (3200-2800 cm⁻¹). Strong C=O stretch (~1720-1680 cm⁻¹). C-Br stretch (~600-500 cm⁻¹).
MS (EI) Molecular ion peaks at m/z 240 and 242 with characteristic bromine isotope pattern. Fragmentation by loss of CO and Br.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of 3-bromo-4-hydroxycoumarin. By understanding the characteristic spectral features outlined in this guide, researchers can confidently verify the synthesis of this important intermediate and proceed with their downstream applications in medicinal chemistry and materials science. The provided experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data for this and related coumarin derivatives.

References

  • Abdou, M. M. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 23(1), 88-119. [Link]

  • Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant properties.
  • Saba, A., et al. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Spectroscopy Letters, 42(2), 95-99. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Pharmacological Potential of 3-Bromo-4-Hydroxycoumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Anticoagulant, Anticancer, Antimicrobial, and Anti-inflammatory Activities

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological activities of 3-bromo-4-hydroxycoumarin, a halogenated derivative of the well-known 4-hydroxycoumarin scaffold. Synthesized through the bromination of 4-hydroxycoumarin, this compound has garnered interest for its potential therapeutic applications. This document delves into the established and putative mechanisms of action, supported by experimental evidence and in silico modeling, across four key areas: anticoagulation, cancer, microbial infections, and inflammation. Detailed experimental protocols for the evaluation of these activities are provided to facilitate further research and development in the field. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of 3-bromo-4-hydroxycoumarin and its analogues.

Introduction: The Versatile 4-Hydroxycoumarin Scaffold and the Role of Halogenation

The 4-hydroxycoumarin core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically significant drugs, most notably the oral anticoagulant warfarin.[1][2] The inherent biological activity of this scaffold can be significantly modulated through chemical modification, with halogenation at the C3 position being a particularly effective strategy to enhance potency and introduce novel pharmacological properties. The introduction of a bromine atom to create 3-bromo-4-hydroxycoumarin alters the molecule's electronic and lipophilic characteristics, potentially leading to enhanced interactions with biological targets.

This guide will systematically explore the multifaceted pharmacological landscape of 3-bromo-4-hydroxycoumarin, providing a foundation for its further investigation as a potential therapeutic agent.

Synthesis of 3-Bromo-4-Hydroxycoumarin

The synthesis of 3-bromo-4-hydroxycoumarin is typically achieved through the electrophilic substitution of 4-hydroxycoumarin with bromine.[3]

Detailed Synthesis Protocol

Materials:

  • 4-hydroxycoumarin

  • Bromine

  • Acetic acid or chloroform

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 4-hydroxycoumarin in a suitable solvent such as acetic acid or chloroform in a reaction flask.[3]

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a solution of bromine in the same solvent dropwise to the cooled 4-hydroxycoumarin solution. The reaction is typically stoichiometric.

  • Continue stirring the reaction mixture at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the precipitated product, 3-bromo-4-hydroxycoumarin, is collected by filtration.

  • Wash the crude product with a cold solvent to remove any unreacted bromine and byproducts.

  • Purify the product by recrystallization from a suitable solvent like ethanol to obtain pure 3-bromo-4-hydroxycoumarin crystals.

  • Dry the purified crystals under a vacuum.

Causality of Experimental Choices: The use of a low temperature and slow addition of bromine is crucial to control the reactivity of the halogenation reaction and minimize the formation of polybrominated or other side products. Acetic acid or chloroform are used as solvents due to their ability to dissolve the reactants and their relative inertness under the reaction conditions.

Anticoagulant Activity: A Legacy of the 4-Hydroxycoumarin Core

The most well-documented pharmacological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect. This activity is primarily mediated through the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme complex.[4][5][6]

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

4-hydroxycoumarins act as antagonists of vitamin K, a crucial cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) in the liver.[6][7] This post-translational modification is essential for their biological activity. The enzyme VKOR is responsible for regenerating the reduced form of vitamin K, which is necessary for the carboxylation reaction. By inhibiting VKOR, 3-bromo-4-hydroxycoumarin and its congeners disrupt the vitamin K cycle, leading to the production of under-carboxylated, inactive clotting factors and thereby prolonging blood clotting time.[6][7]

anticoagulant_pathway Vitamin K (oxidized) Vitamin K (oxidized) VKOR VKOR Vitamin K (oxidized)->VKOR Substrate Vitamin K (reduced) Vitamin K (reduced) Carboxylation Carboxylation Vitamin K (reduced)->Carboxylation VKOR->Vitamin K (reduced) Regeneration 3-Bromo-4-hydroxycoumarin 3-Bromo-4-hydroxycoumarin 3-Bromo-4-hydroxycoumarin->VKOR Inhibition Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Active Clotting Factors Active Clotting Factors Coagulation Cascade Coagulation Cascade Active Clotting Factors->Coagulation Cascade Carboxylation->Active Clotting Factors Inactive Clotting Factors Inactive Clotting Factors Inactive Clotting Factors->Carboxylation

Figure 1: Mechanism of Anticoagulant Activity.
Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a fundamental in vitro test to evaluate the efficacy of anticoagulants that affect the extrinsic and common coagulation pathways.[1][8][9][10][11]

Materials:

  • Citrated platelet-poor plasma (from healthy donors or animal models)

  • Thromboplastin reagent (containing tissue factor and phospholipids)

  • Calcium chloride (CaCl2) solution

  • 3-bromo-4-hydroxycoumarin (test compound)

  • Warfarin (positive control)

  • Vehicle (e.g., DMSO, saline)

  • Coagulometer or water bath and stopwatch

  • Micropipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-bromo-4-hydroxycoumarin and warfarin in a suitable vehicle. Prepare serial dilutions to obtain the desired test concentrations.

  • Plasma Incubation: Pre-warm the citrated plasma to 37°C. In a test tube, mix a defined volume of plasma with a small volume of the test compound, positive control, or vehicle. Incubate the mixture for a specific period (e.g., 2 minutes) at 37°C.

  • Initiation of Clotting: Add a pre-warmed thromboplastin reagent to the plasma mixture and start the timer.

  • Clot Detection: Immediately after adding the thromboplastin, add a pre-warmed CaCl2 solution to initiate the coagulation cascade.

  • Measurement: Measure the time taken for the formation of a fibrin clot. This can be done automatically using a coagulometer or manually by observing clot formation in a water bath.

  • Data Analysis: The prothrombin time is recorded in seconds. The results are often expressed as the International Normalized Ratio (INR) to standardize results across different laboratories and reagents.

Self-Validation: The inclusion of a known anticoagulant like warfarin as a positive control and a vehicle-only control is essential for validating the assay. A dose-dependent increase in prothrombin time with both the test compound and the positive control would indicate a valid experiment.

Anticancer Activity: A Promising Avenue for Drug Development

Emerging evidence suggests that 4-hydroxycoumarin derivatives possess significant anticancer properties. Bromination at the C3 position has been shown to enhance the cytotoxic effects of the parent compound.[12]

Putative Mechanisms of Action

The anticancer activity of coumarin derivatives is often multifactorial and can involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspase cascades.[1]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.[1]

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

  • Inhibition of Key Signaling Pathways: Modulating pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.

anticancer_pathway cluster_mechanisms Putative Anticancer Mechanisms 3-Bromo-4-hydroxycoumarin 3-Bromo-4-hydroxycoumarin Cancer Cell Cancer Cell 3-Bromo-4-hydroxycoumarin->Cancer Cell Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis Cancer Cell->Inhibition of Angiogenesis Inhibition of Signaling Pathways Inhibition of Signaling Pathways Cancer Cell->Inhibition of Signaling Pathways

Figure 2: Putative Anticancer Mechanisms.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

  • Cancer cell line (e.g., HeLa, a human cervical cancer cell line)[12]

  • Complete cell culture medium

  • 3-bromo-4-hydroxycoumarin (test compound)

  • Doxorubicin or Cisplatin (positive control)

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of 3-bromo-4-hydroxycoumarin, the positive control, and the vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Self-Validation: The inclusion of a well-characterized cytotoxic drug as a positive control and a vehicle control is critical. A clear dose-response curve for both the test compound and the positive control will validate the experimental results.

Compound Cell Line IC50 (µM) Reference
Brominated 4-hydroxycoumarin derivativeHeLaDecreased vs. parent compound[12]

Table 1: Anticancer Activity of Brominated 4-Hydroxycoumarin Derivatives.

Antimicrobial Activity: Combating Bacterial Pathogens

4-hydroxycoumarin derivatives have demonstrated a broad spectrum of antimicrobial activity. The introduction of a bromine atom can enhance this activity, particularly against Gram-positive bacteria.

Putative Mechanisms of Action

The antibacterial action of coumarins is thought to involve several mechanisms, including:

  • Disruption of the Cell Membrane: Altering the permeability of the bacterial cell membrane, leading to leakage of essential cellular components.

  • Inhibition of DNA Gyrase: Interfering with DNA replication and repair.

  • Inhibition of Biofilm Formation: Preventing the formation of bacterial biofilms, which are associated with chronic infections and antibiotic resistance.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[14][15][16][17][18]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 3-bromo-4-hydroxycoumarin (test compound)

  • Standard antibiotic (e.g., vancomycin for Gram-positive bacteria)

  • Vehicle (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of 3-bromo-4-hydroxycoumarin and the standard antibiotic in the microtiter plate using the broth as the diluent.

  • Inoculation: Add a standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Data Analysis: The MIC value is reported in µg/mL or µM.

Self-Validation: The inclusion of a standard antibiotic with a known MIC for the tested bacterial strain serves as a positive control. The clear growth in the growth control well and no growth in the sterility control well are essential for the validity of the assay.

Compound Bacterial Strain Zone of Inhibition (mm) Reference
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin)Staphylococcus aureus34.5[19]

Table 2: Antimicrobial Activity of a Bromo-substituted Bis-coumarin Derivative.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Coumarin derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX).[20]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by COX enzymes (COX-1 and COX-2). By inhibiting these enzymes, 3-bromo-4-hydroxycoumarin could potentially reduce the production of prostaglandins, thereby alleviating inflammation.[21]

antiinflammatory_pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 3-Bromo-4-hydroxycoumarin 3-Bromo-4-hydroxycoumarin 3-Bromo-4-hydroxycoumarin->COX-1 / COX-2 Inhibition

Figure 3: Mechanism of Anti-inflammatory Activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[22][23][24][25][26]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • 3-bromo-4-hydroxycoumarin (test compound)

  • Indomethacin or other standard NSAID (positive control)

  • Vehicle (e.g., saline, Tween 80 solution)

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound, positive control, or vehicle to different groups of rats via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Self-Validation: The use of a standard anti-inflammatory drug like indomethacin as a positive control is crucial. A statistically significant reduction in paw edema in the positive control group validates the model and the experimental procedure.

Conclusion and Future Directions

3-Bromo-4-hydroxycoumarin presents a compelling profile as a lead compound for the development of new therapeutic agents. Its demonstrated and potential activities across anticoagulant, anticancer, antimicrobial, and anti-inflammatory domains warrant further in-depth investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways for each pharmacological effect. Structure-activity relationship (SAR) studies of a broader range of 3-halo-4-hydroxycoumarin derivatives could lead to the identification of more potent and selective compounds. Furthermore, comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, will be essential to translate the therapeutic potential of 3-bromo-4-hydroxycoumarin from the laboratory to the clinic.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Bromo-4-Hydroxy-2H-Chromen-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, validated protocol for the synthesis of 3-bromo-4-hydroxy-2H-chromen-2-one, a pivotal intermediate in the development of novel pharmaceuticals and functional materials. 4-Hydroxycoumarin derivatives are a privileged scaffold in medicinal chemistry, renowned for their anticoagulant properties and a wide spectrum of other biological activities. The introduction of a bromine atom at the C3 position creates a versatile handle for subsequent cross-coupling reactions and nucleophilic substitutions, enabling the generation of diverse chemical libraries. The protocol herein details an efficient, high-yield direct bromination of 4-hydroxycoumarin in an aqueous medium. This method is presented as a safer and more convenient alternative to traditional methods using chlorinated solvents. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols.

Introduction

The 4-hydroxycoumarin core is the structural foundation of numerous natural products and synthetic compounds with significant pharmacological applications, most notably as vitamin K antagonists for anticoagulant therapy.[1] The chemical reactivity of the 4-hydroxycoumarin scaffold allows for extensive functionalization. The carbon atom at the C3 position is particularly nucleophilic, making it an ideal site for electrophilic substitution reactions.[1]

This compound (also known as 3-bromo-4-hydroxycoumarin) is a key synthetic building block. The bromine substituent serves as an excellent leaving group and a reactive site for introducing further chemical complexity, making it invaluable for constructing novel derivatives with potentially enhanced or new biological activities.[2]

This document provides a robust and scalable protocol for the synthesis of this intermediate. Moving beyond a simple recitation of steps, we delve into the causality behind the procedural choices, offering a framework for understanding and adapting the synthesis. The described method, adapted from established literature, emphasizes operational simplicity and high yield, utilizing an aqueous medium to enhance safety and environmental compatibility.[2]

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic substitution reaction. The substrate, 4-hydroxy-2H-chromen-2-one, exists in a tautomeric equilibrium with its keto form, 2,4-chromandione. The enol tautomer is the reactive species in this transformation.

Causality of Reactivity: The hydroxyl group at C4 significantly increases the electron density of the pyrone ring system. In the enol form, the C3 position is enolic and behaves as a soft nucleophile, readily attacking electrophiles. Molecular bromine (Br₂) serves as the electrophile. The reaction is typically rapid and highly selective for the C3 position.

The mechanism involves the following key steps:

  • Tautomerization: 4-hydroxy-2H-chromen-2-one establishes an equilibrium with its more nucleophilic enol tautomer.

  • Electrophilic Attack: The electron-rich C3 carbon of the enol attacks one of the bromine atoms of the Br₂ molecule, leading to the formation of a resonance-stabilized cationic intermediate and a bromide ion (Br⁻).

  • Deprotonation: A base (in this case, water or hydroxide) abstracts the proton from the hydroxyl group at C4, restoring the aromaticity of the system and yielding the final product, this compound.

Caption: Reaction mechanism for the bromination of 4-hydroxycoumarin.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )GradeSupplier Example
4-HydroxycoumarinC₉H₆O₃162.14≥98%Sigma-Aldrich
Sodium HydroxideNaOH40.00ACS Reagent, ≥97%Fisher Scientific
BromineBr₂159.81ACS Reagent, ≥99.5%MilliporeSigma
Hydrochloric AcidHCl36.4637% w/w, ACS ReagentVWR
Deionized WaterH₂O18.02Type II or higherIn-house supply
EthanolC₂H₅OH46.07200 Proof, ACS/USPPharmco
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer and adapter

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Filter paper (Whatman Grade 1 or equivalent)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Glass recrystallization dish

  • pH indicator strips

  • Certified chemical fume hood

Experimental Protocol

Workflow Overview

Caption: Step-by-step workflow for the synthesis of 3-bromo-4-hydroxycoumarin.

Step-by-Step Procedure

Note: This entire procedure must be performed in a certified chemical fume hood due to the high toxicity and volatility of bromine.

  • Preparation of Reactant Suspension: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxycoumarin (16.2 g, 0.1 mol) in 150 mL of deionized water.

  • Basification: In a separate beaker, carefully prepare a 10% (w/v) sodium hydroxide solution by dissolving NaOH (4.0 g, 0.1 mol) in 40 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Setup: Add the cooled NaOH solution to the 4-hydroxycoumarin suspension. Stir for 10-15 minutes to ensure the formation of the sodium salt, which may partially or fully dissolve. Fit the flask with a dropping funnel and a thermometer.

  • Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C with continuous stirring.

  • Bromination: Add bromine (16.0 g, 5.1 mL, 0.1 mol) to the dropping funnel. Add the bromine dropwise to the cooled, stirring reaction mixture over a period of 30-45 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of over-brominated side products. Maintaining a low temperature ensures maximum selectivity. The characteristic reddish-brown color of bromine should dissipate as it reacts.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Product Precipitation (Work-up): Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (approx. 8-10 mL) dropwise until the pH is ~1 (verify with pH paper). A thick, white precipitate of the product will form. Causality: The product is soluble in its salt form under basic conditions. Acidification protonates the hydroxyl group, causing the neutral, water-insoluble product to precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual salts (NaBr, NaCl) and HCl.

  • Drying: Transfer the white solid to a watch glass or crystallization dish and dry to a constant weight. Drying can be done in a desiccator under vacuum or in a drying oven at 60-70 °C. The expected yield of crude product is nearly quantitative.[2]

Purification and Characterization

While the crude product is often of high purity, recrystallization can be performed if necessary.

Purification
  • Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.

Characterization
PropertyExpected ResultReference
Appearance White to off-white crystalline solid-
Yield >95% (crude)[2]
Melting Point 210 °C (decomposes)[2]
FTIR (cm⁻¹) ~3400 (O-H, broad), ~1720 (C=O, lactone), ~1620 (C=O, keto), ~1560 (C=C, aromatic)Predicted
¹H NMR (DMSO-d₆, δ ppm) 11.5-12.5 (s, 1H, -OH), 7.3-8.0 (m, 4H, Ar-H)Predicted
Mass Spec (ESI-) m/z 238.9/240.9 [M-H]⁻ (characteristic bromine isotope pattern)Calculated

Safety and Waste Disposal

Hazard Analysis
ChemicalPrimary HazardsGHS Pictograms
Bromine Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life.[3][4]☠️ corrosive ☣️
Sodium Hydroxide Causes severe skin burns and eye damage.corrosive
Hydrochloric Acid Causes severe skin burns and eye damage, may cause respiratory irritation.corrosive ❗
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory when handling bromine.

  • Hand Protection: Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[5] Do not use thin disposable gloves when handling pure bromine.

  • Skin Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.

Specific Handling Precautions
  • Bromine: Always handle liquid bromine in a certified chemical fume hood.[5] Ensure a safety shower and eyewash station are immediately accessible. Have a bromine spill kit available, which should include a neutralizing agent like 5-10% aqueous sodium thiosulfate solution. In case of accidental skin contact, flush with copious amounts of water for at least 30 minutes and seek immediate medical attention.[6]

  • Acid/Base: Handle concentrated NaOH and HCl with care, as they are highly corrosive.

Waste Disposal
  • Aqueous Waste: The acidic filtrate after product isolation should be neutralized with a base (e.g., sodium bicarbonate) until the pH is between 6 and 8 before disposal down the drain with plenty of water, in accordance with local regulations.

  • Solid Waste: Dispose of the product and any contaminated materials as halogenated organic waste.

  • Excess Bromine: Any unused bromine should be quenched by slowly adding it to a stirred, cooled solution of sodium thiosulfate.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete dissolution of 4-hydroxycoumarin (insufficient base).2. Bromine evaporated before reacting (temperature too high).3. Product remains in solution (insufficient acidification).1. Ensure all 4-hydroxycoumarin reacts with NaOH before cooling.2. Strictly maintain the reaction temperature at 0-5 °C during bromine addition.3. Check the final pH after work-up; add more HCl if necessary to ensure it is ~1.
Product is Yellow/Brown Presence of unreacted bromine or side products.Wash the crude product thoroughly with cold water. If color persists, perform the recrystallization step as described in Section 5.1.
Reaction Stalls (Bromine color persists) 1. Reagents are of poor quality.2. Insufficient stirring.1. Use fresh, high-purity reagents.2. Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture.

References

  • Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. [Link]

  • Stahmann, M. A., Huebner, C. F., & Link, K. P. (1941). Synthesis of 4-hydroxycoumarins. U.S. Patent No. 2,465,293. Washington, DC: U.S.
  • Abdou, M. M., El-Shorbagi, A.-N. A., & El-Sayed, R. A. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 11(4), 543-568. [Link]

  • ResearchGate. (2015). A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. [Link]

  • Abdou, M. M. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • MDPI. (2020). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

  • Overman, L. E., & Spero, D. M. (1948). 3-Bromo-4-hydroxycoumarin. Journal of the American Chemical Society, 70(7), 2814-2815. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Bromine. [Link]

  • MDPI. (2022). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. [Link]

  • ResearchGate. (2008). Hantzsch reaction of 3‐(2‐bromoacetyl)‐4‐hydroxy‐chromen‐2‐one. Synthesis of 3‐(thiazol‐4‐yl). [Link]

  • ICL Group. (n.d.). Bromine Safety Handbook. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis, Characterization Of Various Coumarin Derivatives. [Link]

  • Royal Society of Chemistry. (2018). Handling liquid bromine and preparing bromine water. [Link]

  • Sci-Hub. (2015). Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one. [Link]

  • National Institutes of Health. (2011). 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one. [Link]

  • Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. [Link]

  • Chemical Synthesis Database. (n.d.). 3-bromo-2-hydroxy-2,3-dihydro-4H-chromen-4-one. [Link]

  • NPAA. (2017). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. [Link]

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Application Note: A Comprehensive Guide to the Hantzsch Synthesis of Novel 3-(Thiazol-4-yl)-4-hydroxycoumarin Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of modern drug discovery, the coumarin scaffold, a benzopyran-2-one core, stands out as a "privileged" structure due to its prevalence in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A powerful strategy to unlock new therapeutic potential is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a novel mechanism of action.[2][3]

The Hantzsch reaction is a cornerstone of heterocyclic chemistry, renowned for its efficiency in constructing five- and six-membered rings.[4][5] While classically associated with pyridine synthesis, a key variant—the Hantzsch thiazole synthesis—provides a direct and robust route for the formation of a thiazole ring from the condensation of an α-haloketone and a thioamide.[1]

This application note provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel coumarin-thiazole hybrids. We will detail the synthesis of the key precursor, 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one, and its subsequent conversion into a library of 3-(thiazol-4-yl)-4-hydroxycoumarin derivatives via the Hantzsch thiazole synthesis.[6][7] The protocols are designed to be self-validating, with integrated checkpoints for characterization and analysis.

Reaction Principle and Guiding Mechanism

The synthesis of the target 3-(thiazol-4-yl)-4-hydroxycoumarin scaffold is a classic example of the Hantzsch thiazole synthesis. The reaction leverages the high electrophilicity of the α-carbon in the bromoacetyl group of the coumarin precursor and the nucleophilicity of the sulfur atom in a thioamide derivative (e.g., thiourea, thioacetamide).

Mechanism Causality: The reaction proceeds through a well-established addition-cyclization-dehydration cascade:

  • Nucleophilic Attack (Rate-Determining Step): The sulfur atom of the thioamide, being a soft and highly effective nucleophile, attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion to form an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the adjacent carbonyl carbon. The 4-hydroxy group of the coumarin core enhances the electrophilicity of this carbonyl, facilitating the ring closure.

  • Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable, aromatic thiazole ring. The driving force for this final step is the formation of a conjugated aromatic system.[4]

Below is a diagrammatic representation of this mechanistic pathway.

Hantzsch_Thiazole_Mechanism Mechanism of Hantzsch Thiazole Synthesis Coumarin 3-(2-bromoacetyl)-4- hydroxy-chromen-2-one Intermediate1 Isothiouronium Salt (Intermediate) Coumarin->Intermediate1 Nucleophilic Attack (S on C-Br) Thioamide Thioamide (e.g., Thiourea) Thioamide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Product 3-(Thiazol-4-yl)-4- hydroxycoumarin Intermediate2->Product Dehydration (-H₂O) & Aromatization

Caption: The Hantzsch thiazole synthesis pathway.

Detailed Experimental Protocols

This section is divided into two core parts: the synthesis of the essential α-haloketone precursor and the subsequent Hantzsch reaction to form the target compounds.

Part A: Synthesis of Precursor: 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one

The precursor is reliably synthesized via the selective bromination of the acetyl methyl group of commercially available 3-acetyl-4-hydroxy-chromen-2-one. Phenyltrimethylammonium tribromide (PTAB) is an excellent choice for this transformation as it is a solid, stable, and non-volatile brominating agent, offering safer handling compared to liquid bromine.[8]

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
3-Acetyl-4-hydroxy-chromen-2-one≥98%Standard SupplierStarting material.
Phenyltrimethylammonium tribromide (PTAB)≥98%Standard SupplierBrominating agent.
Tetrahydrofuran (THF)AnhydrousStandard SupplierReaction solvent.
Diethyl EtherACS GradeStandard SupplierFor precipitation/washing.
Round-bottom flask, Magnetic stirrer-Lab Supply-
Filtration apparatus (Buchner funnel)-Lab Supply-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetyl-4-hydroxy-chromen-2-one (10 mmol, 1 eq.) in 100 mL of anhydrous tetrahydrofuran (THF). Stir until a clear solution is obtained.

  • Addition of Brominating Agent: To the stirred solution, add phenyltrimethylammonium tribromide (10.5 mmol, 1.05 eq.) portion-wise over 15 minutes at room temperature.

    • Experimental Rationale: A slight excess of the brominating agent ensures complete conversion of the starting material. Portion-wise addition helps to control the reaction temperature and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-3 hours, indicated by the consumption of the starting material spot.

  • Product Isolation: Once the reaction is complete, pour the mixture into 300 mL of cold water with stirring. The crude product will precipitate as a pale-yellow solid.

  • Workup and Purification:

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with water (3 x 50 mL) to remove any water-soluble byproducts.

    • Further wash the solid with cold diethyl ether (2 x 30 mL) to remove non-polar impurities.

    • Dry the purified product, 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one, under vacuum to obtain a stable, off-white solid. The expected yield is typically >90%.

Part B: Hantzsch Synthesis of 3-(Thiazol-4-yl)-4-hydroxycoumarins

This protocol describes a general procedure for the cyclocondensation reaction. It can be adapted for various thioamides to generate a library of derivatives.

Workflow Experimental Workflow A 1. Combine Reactants (Bromo-coumarin + Thioamide) in Ethanol B 2. Reflux Reaction Mixture (2-4 hours) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temp. & Precipitate Product C->D Reaction Complete E 5. Isolate by Filtration (Wash with cold Ethanol) D->E F 6. Purify by Recrystallization E->F G 7. Characterize Product (NMR, IR, MS) F->G

Caption: General workflow for Hantzsch thiazole synthesis.

Exemplary Reaction Parameters:

EntryThioamide (1.1 eq.)SolventTemp.Time (h)Approx. Yield
1ThioureaEthanolReflux385-95%
2ThioacetamideEthanolReflux480-90%
3ThiobenzamideEthanolReflux475-85%
4N-PhenylthioureaEthanolReflux570-80%

Step-by-Step Protocol (using Thiourea as an example):

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, add 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one (5 mmol, 1 eq.), thiourea (5.5 mmol, 1.1 eq.), and 50 mL of absolute ethanol.

    • Experimental Rationale: Ethanol is an ideal solvent as it effectively dissolves the reactants and is suitable for reflux conditions. A slight excess of the thioamide ensures the complete consumption of the limiting bromo-coumarin precursor.

  • Heating and Reflux: Heat the mixture to reflux using a heating mantle with gentle stirring. The reaction is typically complete in 2-4 hours.

  • Reaction Monitoring: Progress can be monitored using TLC (e.g., ethyl acetate/hexane 50:50 v/v) until the spot corresponding to the bromo-coumarin precursor disappears.

  • Product Isolation: After completion, cool the reaction flask to room temperature. The product, 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one, will precipitate out of the solution as a solid.

  • Workup and Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted thioamide or soluble impurities.

    • For higher purity, recrystallize the product from a suitable solvent such as ethanol or a mixture of DMF/ethanol.

    • Dry the final crystalline product under vacuum.

Product Characterization and Data Analysis

Structural elucidation and confirmation of purity are critical. The following techniques are standard for characterizing the synthesized coumarin-thiazole hybrids.

  • ¹H NMR Spectroscopy: The most definitive evidence of successful reaction is the appearance of a new singlet in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the C5-proton of the newly formed thiazole ring. Concurrently, the characteristic singlet for the -CH₂Br protons of the starting material (around δ 4.5-5.0 ppm) will be absent. Signals for the coumarin ring protons and any substituents on the thiazole ring should also be assigned.[6][9]

  • FT-IR Spectroscopy: Look for characteristic absorption bands. Key signals include the C=O stretching of the coumarin lactone (around 1700-1720 cm⁻¹), O-H stretching (broad, ~3400 cm⁻¹), and C=N stretching of the thiazole ring (~1620 cm⁻¹).[9][10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the synthesized compound, matching the calculated mass for the target structure.

  • Fluorescence Spectroscopy: Many coumarin-thiazole hybrids exhibit fluorescence.[8] To characterize this, dissolve a small sample in a suitable solvent (e.g., DMSO or ethanol), measure its UV-Vis absorption spectrum to find the maximum absorption wavelength (λ_max), and then excite the sample at this wavelength to record the emission spectrum.

Applications in Drug Discovery and Future Directions

The fusion of coumarin and thiazole rings creates hybrid molecules with significant therapeutic potential. These scaffolds have been reported to exhibit a wide range of biological activities.[6]

  • Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial drugs, and its combination with the coumarin nucleus can lead to compounds with potent activity against various bacterial and fungal strains.[6]

  • Anticancer Activity: Both coumarin and thiazole derivatives are known to possess cytotoxic and antiproliferative effects against various cancer cell lines. Hybrid molecules may exhibit enhanced activity or target multiple pathways involved in cancer progression.[11][12]

  • Other Therapeutic Areas: Coumarin-dihydropyridine hybrids have shown promise as bone anabolic agents.[13][3] While this protocol generates thiazoles, not dihydropyridines, it highlights the general utility of coumarin hybrids in exploring diverse therapeutic targets.

Future research should focus on synthesizing a broader library of these hybrids by varying the thioamide component and modifying the coumarin core. The resulting compounds should be subjected to systematic biological screening to establish structure-activity relationships (SAR) and identify lead candidates for further development.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Incorrect solvent or temperature.1. Increase reaction time and monitor by TLC. 2. Check purity of reactants; purify if necessary. 3. Ensure anhydrous conditions if needed and verify reflux temperature.
Multiple Spots on TLC 1. Side reactions. 2. Decomposition of product or starting material.1. Lower the reaction temperature. 2. Use milder reaction conditions or reduce reaction time. Isolate major product via column chromatography.
Difficulty in Purification Product is too soluble in the recrystallization solvent.Try a different solvent system (e.g., a mixture of a good solvent and a poor solvent like DMF/water or ethanol/ether) or purify using silica gel column chromatography.

References

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Publishing. [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • Hantzsch Reaction of 3-(2-Bromoacetyl)-4-hydroxy-chromen-2-one. Synthesis of 3-(Thiazol4-yl). ResearchGate. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Recent Developments of Coumarin-based Hybrids in Drug Discovery. PubMed. [Link]

  • Synthesis and Spectroscopic Study of Coumarin Derivatives. ResearchGate. [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group, Princeton University. [Link]

  • Hantzsch reaction of 3‐(2‐bromoacetyl)‐4‐hydroxy‐chromen‐2‐one. Synthesis of 3‐(thiazol‐4‐yl). ResearchGate. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. [Link]

  • Discovery of Coumarin-Dihydropyridine Hybrids as Bone Anabolic Agents. ResearchGate. [Link]

  • An overview on synthesis and reactions of coumarin based compounds. ResearchGate. [Link]

  • Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI. [Link]

  • Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives. MDPI. [Link]

  • Hantzsch Reaction of 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one. Synthesis of 3-(thiazol-4-yl). J-Global. [Link]

  • Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. YouTube. [Link]

  • Coumarins (6 membered Heterocyclic compounds) Synthesis & Reaction. YouTube. [Link]

  • Discovery of coumarin-dihydropyridine hybrids as bone anabolic agents. PubMed. [Link]

  • Coumarin C−H Functionalization by Mn(I) Carbonyls: Mechanistic Insight by Ultra‐Fast IR Spectroscopic Analysis. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Sciforum. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PubMed Central. [Link]

  • Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. MDPI. [Link]

  • Hybrids based on coumarins and their anticancer activities: A bibliometric analysis. Frontiers in Chemistry. [Link]

  • Recent Developments of Coumarin-based Hybrids in Drug Discovery. ResearchGate. [Link]

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Application Notes and Protocols for In Vitro Antimicrobial Activity Screening of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Coumarins in Antimicrobial Drug Discovery

Coumarins, a prominent class of benzopyrone heterocyclic compounds, are abundant in various plants and have long been recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, and anticancer activities.[1][2] In an era marked by the escalating threat of antimicrobial resistance, the scientific community is revisiting natural product scaffolds for novel therapeutic leads. Coumarins and their synthetic derivatives have emerged as particularly promising candidates, demonstrating a broad spectrum of activity against multidrug-resistant bacteria and pathogenic fungi.[1][3]

This guide provides a comprehensive overview and detailed protocols for the in vitro screening of the antimicrobial activity of coumarin compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible results.

Scientific Foundation: Principles of Antimicrobial Susceptibility Testing for Natural Products

The primary objective of in vitro antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration or MBC/MFC).

Standardized methodologies for AST have been established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4][5] While these guidelines are primarily designed for conventional antibiotics, they provide a crucial framework for testing natural products like coumarins. However, the unique physicochemical properties of natural compounds, such as their often-lipophilic nature and potential for color interference, necessitate careful adaptation and interpretation of these standard protocols.[6]

Core Experimental Protocols

A tiered approach is often most effective for screening novel coumarin compounds. This typically begins with a qualitative diffusion-based assay for a broad preliminary screen, followed by a quantitative dilution-based method to determine precise MIC values.

Protocol 1: Agar Disk/Well Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of a coumarin's antimicrobial potential. It is based on the principle that the test compound will diffuse from a point source (a disk or a well) through a solid agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the source indicates antimicrobial activity.[7][8]

Rationale for Method Selection: The agar diffusion method is a rapid, cost-effective, and widely used technique for initial screening of a large number of compounds.[7][9] The agar well diffusion variant can be more suitable for certain natural products that may not readily adsorb to paper disks.[7]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7][10] This standardization is critical for reproducibility.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.[10]

  • Application of Coumarin Compound:

    • For Disk Diffusion:

      • Impregnate sterile blank paper disks (6 mm diameter) with a known volume (typically 10-20 µL) of the coumarin solution (dissolved in a suitable solvent like DMSO).[7] Allow the solvent to evaporate completely in a sterile environment.

      • Aseptically place the impregnated disks onto the inoculated agar surface.

    • For Well Diffusion:

      • Create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile borer.[2][7]

      • Pipette a known volume (e.g., 50 µL) of the coumarin solution into each well.[2]

  • Controls:

    • Positive Control: A disk containing a standard antibiotic with known efficacy against the test microorganism.

    • Negative Control: A disk or well containing only the solvent used to dissolve the coumarin compound to ensure it has no intrinsic antimicrobial activity.[2]

  • Incubation:

    • Invert the plates and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Observation and Measurement:

    • Measure the diameter of the zone of inhibition (including the disk/well diameter) in millimeters.[2][7] A larger zone of inhibition generally indicates greater antimicrobial activity.

Workflow for Agar Diffusion Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_plates Inoculate MHA Plates with Test Microorganism prep_inoculum->prep_plates place_disks Apply Disks/Wells (Coumarin, Positive & Negative Controls) prep_plates->place_disks prep_coumarin Prepare Coumarin Solution (& Impregnate Disks/Fill Wells) prep_coumarin->place_disks incubate Incubate Plates (e.g., 37°C, 24h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Qualitatively Assess Activity measure_zones->interpret

Caption: Workflow for the agar disk/well diffusion assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a coumarin compound that prevents visible microbial growth in a liquid medium.[11] It is considered the "gold standard" for susceptibility testing.[4]

Rationale for Method Selection: The broth microdilution method is highly reproducible, allows for the testing of multiple compounds and concentrations simultaneously in a 96-well plate format, and provides a quantitative MIC value, which is essential for comparing the potency of different compounds.[11][12]

Step-by-Step Methodology:

  • Preparation of Coumarin Stock Solution:

    • Prepare a concentrated stock solution of the coumarin compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the test wells should be non-inhibitory (typically ≤1%).

  • Serial Dilutions in a 96-Well Plate:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of the coumarin compound to be tested to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no coumarin).

    • Well 12 will serve as the sterility control (broth only).

  • Preparation of Inoculum:

    • Prepare a 0.5 McFarland standard suspension of the test microorganism as described previously.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of the Plate:

    • Add the appropriate volume of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of the coumarin compound at which there is no visible growth (i.e., the well is clear).[13] This can be assessed visually or with a plate reader.

Workflow for Broth Microdilution MIC Assay

cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_analysis Analysis add_broth Add Broth to Wells 2-12 add_coumarin Add Coumarin to Well 1 add_broth->add_coumarin serial_dilute Perform 2-fold Serial Dilutions (Well 1 to 10) add_coumarin->serial_dilute inoculate_wells Inoculate Wells 1-11 serial_dilute->inoculate_wells prep_inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate_wells incubate Incubate Plate (e.g., 37°C, 24h) inoculate_wells->incubate read_mic Visually Determine MIC (Lowest Clear Well) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is an extension of the MIC assay and is used to determine whether a coumarin compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Rationale for Method Selection: While MIC provides information on growth inhibition, MBC/MFC is crucial for applications where pathogen eradication is required. It distinguishes between compounds that merely halt microbial proliferation and those that are lethal.[14]

Step-by-Step Methodology:

  • Perform the Broth Microdilution MIC Assay:

    • Follow the procedure outlined in Protocol 2.

  • Subculturing from Clear Wells:

    • After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation:

    • Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

  • MBC/MFC Determination:

    • The MBC/MFC is the lowest concentration of the coumarin compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the subculture plate).[14]

Data Presentation and Interpretation

Quantitative data from antimicrobial screening should be presented clearly for comparative analysis.

Table 1: Example of MIC and MBC Data for Coumarin Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Coumarin-AS. aureus1632Bactericidal (2)
Coumarin-AE. coli64>256Bacteriostatic (>4)
Coumarin-BS. aureus3264Bactericidal (2)
Coumarin-BE. coli128>256Bacteriostatic (>4)
AmpicillinS. aureus0.51Bactericidal (2)
AmpicillinE. coli816Bactericidal (2)

Interpretation Guidelines:

  • MIC Values: The potency of a compound is inversely related to its MIC value. Lower MIC values indicate higher antimicrobial activity. For isolated natural compounds, MICs <10 µg/mL are generally considered significant.[1]

  • MBC/MIC Ratio: This ratio helps to classify the antimicrobial effect.

    • Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4.

    • Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4.

Proposed Mechanisms of Antimicrobial Action of Coumarins

Understanding the mechanism of action is a critical step in drug development. Coumarins are thought to exert their antimicrobial effects through multiple pathways.

  • Cell Membrane Disruption: The lipophilic nature of many coumarin derivatives allows them to intercalate into the bacterial cell membrane, altering its fluidity and integrity. This can lead to the leakage of essential intracellular components and ultimately cell death.[2][15]

  • Enzyme Inhibition: Certain coumarins have been shown to inhibit crucial bacterial enzymes. For example, some derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[1]

  • Interference with Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation. Coumarins have been shown to interfere with QS signaling, thereby reducing the pathogenicity of bacteria without necessarily killing them.[16]

  • Generation of Reactive Oxygen Species (ROS): Some coumarins can induce the production of ROS within microbial cells, leading to oxidative stress and damage to DNA, proteins, and lipids.[15]

Proposed Antimicrobial Mechanisms of Coumarins

cluster_targets Microbial Cell cluster_effects Antimicrobial Effects coumarin Coumarin Compound membrane Cell Membrane coumarin->membrane Intercalation enzyme Essential Enzymes (e.g., DHFR) coumarin->enzyme Binding qs Quorum Sensing Signaling coumarin->qs Interference ros_target Intracellular Components coumarin->ros_target Induces ROS disruption Membrane Disruption, Loss of Integrity membrane->disruption inhibition Inhibition of Metabolic Pathways enzyme->inhibition qs_inhibition Inhibition of Virulence & Biofilm Formation qs->qs_inhibition ros_damage Oxidative Damage (DNA, Proteins) ros_target->ros_damage

Caption: Proposed mechanisms of antimicrobial action for coumarin compounds.

Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of results is paramount. Every protocol must be a self-validating system.

  • Solubility Issues: Coumarins are often hydrophobic. Ensure complete dissolution in the initial stock. If precipitation occurs in the aqueous assay medium, consider using a co-solvent or emulsifying agent, always validating that it does not affect microbial growth.

  • Color Interference: Some coumarin derivatives are colored, which can interfere with visual or spectrophotometric reading of MICs. Use a sterility control (broth + compound, no inoculum) to determine if the compound itself contributes to turbidity or color.

  • Inconsistent Results: This often stems from improper inoculum standardization. Always use a freshly prepared 0.5 McFarland suspension for each experiment.

  • Quality Control: Regularly test reference bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with standard antibiotics to ensure the validity of the assay conditions and reagents.[6] The expected MIC ranges for these control experiments are provided by CLSI and EUCAST.[17]

By adhering to these detailed protocols and maintaining rigorous scientific controls, researchers can confidently screen coumarin compounds, paving the way for the development of the next generation of antimicrobial agents.

References

  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. National Center for Biotechnology Information. [Link]

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  • Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. [Link]

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  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. [Link]

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Sources

Application and Protocol Guide for Assessing the Anticoagulant Activity of 4-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of 4-Hydroxycoumarins in Anticoagulation

4-hydroxycoumarin derivatives represent a cornerstone class of oral anticoagulants, with warfarin being the most prominent member, used for decades in the prevention and treatment of thromboembolic disorders.[1] These compounds exert their therapeutic effect by acting as Vitamin K antagonists.[2] Specifically, they inhibit the enzyme Vitamin K 2,3-epoxide reductase (VKOR), which is crucial for the recycling of Vitamin K.[2][3] This inhibition leads to a depletion of the reduced form of Vitamin K, a necessary cofactor for the gamma-carboxylation of several coagulation factors, namely Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[3] Without this post-translational modification, these factors are unable to bind calcium and phospholipid surfaces effectively, thus impairing the propagation of the coagulation cascade.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for testing the anticoagulant activity of novel and existing 4-hydroxycoumarin derivatives. We will delve into the theoretical underpinnings of the most relevant assays, provide detailed, step-by-step protocols, and discuss the critical parameters for data interpretation and validation.

The Coagulation Cascade: A Visual Overview

A fundamental understanding of the coagulation cascade is paramount to interpreting the results of anticoagulant assays. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. 4-hydroxycoumarins primarily impact the extrinsic and common pathways due to their effect on Vitamin K-dependent clotting factors.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_inhibition 4-Hydroxycoumarin Inhibition Tissue_Factor Tissue Factor (TF) TF_VIIa TF-FVIIa Complex Tissue_Factor->TF_VIIa VIIa FVIIa VIIa->TF_VIIa X FX TF_VIIa->X Activates XII XII XI XI XII->XI IX IX XI->IX IXa IXa IX->IXa + FVIIIa IXa->X Activates Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin + FVa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin VKOR VKORC1 VitK_red Reduced Vitamin K VKOR->VitK_red Reduces VKOR->VitK_red Inhibited by 4-Hydroxycoumarins Carboxylation γ-Carboxylation of Factors II, VII, IX, X VitK_red->Carboxylation Cofactor for VitK_ox Oxidized Vitamin K Carboxylation->IX Carboxylation->X Carboxylation->Prothrombin p1 Carboxylation->p1

Caption: The Coagulation Cascade and the Site of Action for 4-Hydroxycoumarin Derivatives.

Core Assays for Anticoagulant Activity

The gold-standard assays for evaluating the anticoagulant effect of 4-hydroxycoumarin derivatives are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). These global coagulation assays provide a measure of the integrity of the extrinsic/common and intrinsic/common pathways, respectively.

Prothrombin Time (PT) Assay

The PT assay is the most sensitive and widely used test for monitoring oral anticoagulant therapy with 4-hydroxycoumarin derivatives.[4][5] It evaluates the extrinsic and common pathways of coagulation.

Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium.[6] Tissue factor activates Factor VII, initiating the extrinsic pathway, which converges with the common pathway to generate a fibrin clot. Deficiencies or inhibition of Factors VII, X, V, II (prothrombin), and I (fibrinogen) will prolong the PT.

Experimental Workflow:

PT_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution Plasma Platelet-Poor Plasma (PPP) Incubation Incubate Plasma with Test Compound Plasma->Incubation Test_Compound 4-Hydroxycoumarin Derivative (or Vehicle Control) Test_Compound->Incubation Prewarm Pre-warm Incubated Plasma and PT Reagent to 37°C Incubation->Prewarm Mix Add PT Reagent (Thromboplastin + Ca²⁺) to Plasma Prewarm->Mix Detect Measure Time to Clot Formation Mix->Detect

Caption: Prothrombin Time (PT) Assay Experimental Workflow.

Detailed Protocol:

Materials:

  • Test 4-hydroxycoumarin derivatives

  • Control compound (e.g., Warfarin)

  • Vehicle control (e.g., DMSO, saline)

  • Platelet-poor plasma (PPP) from a healthy donor pool (citrated)

  • PT reagent (containing recombinant or tissue-derived thromboplastin and calcium chloride)

  • Coagulation analyzer or a temperature-controlled water bath (37°C) and a stopwatch

  • Calibrated pipettes and plastic test tubes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test 4-hydroxycoumarin derivatives and the control compound in a suitable vehicle.

  • Plasma Incubation:

    • In a plastic test tube, add a small volume of the test compound or vehicle control to a pre-determined volume of PPP. The final concentration of the vehicle should be kept constant across all samples and should not exceed 1% (v/v) to avoid solvent effects.

    • Incubate the plasma-compound mixture for a specified period (e.g., 30-60 minutes) at 37°C to allow for the interaction of the compound with the coagulation factors.

  • Assay Performance (Manual Method):

    • Pre-warm the PT reagent to 37°C.[7]

    • Pipette 100 µL of the incubated plasma sample into a clean plastic test tube and place it in the 37°C water bath for at least 3 minutes to equilibrate.

    • Forcibly pipette 200 µL of the pre-warmed PT reagent into the tube containing the plasma and simultaneously start a stopwatch.[7]

    • Keep the tube in the water bath and gently tilt it back and forth. Stop the stopwatch at the first sign of fibrin clot formation.

    • Record the time in seconds.

  • Assay Performance (Automated Method):

    • Follow the manufacturer's instructions for the specific coagulation analyzer. The instrument will automatically dispense the reagent and detect clot formation.

  • Data Analysis:

    • Perform each measurement in at least duplicate.

    • Compare the PT values of the test compounds to the vehicle control. A prolongation of the PT indicates anticoagulant activity.

    • The results can be expressed as the raw clotting time in seconds or as a ratio to the control (Test PT / Control PT). For clinical relevance, the International Normalized Ratio (INR) is used, but this requires calibration of the thromboplastin reagent.

Data Presentation:

CompoundConcentration (µM)Mean PT (seconds)Standard DeviationFold Increase over Control
Vehicle Control (DMSO)-12.50.31.0
Warfarin1025.20.82.0
Test Derivative A1018.70.51.5
Test Derivative B1031.01.12.5
Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.[8] While less sensitive to 4-hydroxycoumarins than the PT, it provides valuable information on the broader anticoagulant profile of a test compound.[9]

Principle: The aPTT measures the time to clot formation after the addition of a contact activator (e.g., silica, ellagic acid), phospholipids (a substitute for platelet surfaces), and calcium to a plasma sample.[8][10] The contact activator initiates the intrinsic pathway by activating Factor XII. Deficiencies or inhibition of Factors XII, XI, IX, VIII, X, V, II, and I will prolong the aPTT.

Detailed Protocol:

Materials:

  • Same as for PT assay, with the following substitution:

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride solution (e.g., 0.025 M)

Procedure:

  • Reagent Preparation and Plasma Incubation: Follow steps 1 and 2 as described in the PT protocol.

  • Assay Performance (Manual Method):

    • Pipette 100 µL of the incubated plasma sample into a plastic test tube.

    • Add 100 µL of the aPTT reagent, mix, and incubate for a specified time (typically 3-5 minutes) at 37°C to allow for the activation of the contact factors.

    • Pre-warm the calcium chloride solution to 37°C.

    • Add 100 µL of the pre-warmed calcium chloride solution to the plasma-aPTT reagent mixture and simultaneously start a stopwatch.

    • Monitor for clot formation as described for the PT assay.

    • Record the time in seconds.

  • Assay Performance (Automated Method):

    • Follow the manufacturer's instructions for the specific coagulation analyzer.

  • Data Analysis:

    • Perform each measurement in at least duplicate.

    • Compare the aPTT values of the test compounds to the vehicle control. A prolongation of the aPTT indicates anticoagulant activity affecting the intrinsic and/or common pathways.

Data Presentation:

CompoundConcentration (µM)Mean aPTT (seconds)Standard DeviationFold Increase over Control
Vehicle Control (DMSO)-30.20.71.0
Warfarin1045.81.51.5
Test Derivative A1038.11.11.3
Test Derivative B1055.32.01.8

Advanced and Mechanistic Assays

While PT and aPTT are excellent screening tools, more specific assays can elucidate the precise mechanism of action of novel 4-hydroxycoumarin derivatives.

Chromogenic Factor Xa Assay

This assay specifically measures the activity of Factor Xa and can be adapted to assess the inhibitory effect of compounds on this key enzyme in the common pathway.[11] For 4-hydroxycoumarins, this assay would typically be used to measure the reduced activity of endogenously produced Factor X in treated plasma.

Principle: In this assay, a specific chromogenic substrate for Factor Xa is added to the plasma sample.[12] The amount of color produced upon cleavage of the substrate by Factor Xa is inversely proportional to the level of Factor Xa inhibition.

Experimental Workflow:

Chromogenic_FXa_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution Plasma Platelet-Poor Plasma (PPP) from treated subject/in vitro incubation Add_Substrate Add Chromogenic FXa Substrate Plasma->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Absorbance at 405 nm Incubate->Measure

Caption: Chromogenic Factor Xa Assay Experimental Workflow.

Detailed Protocol:

Materials:

  • Plasma samples treated with 4-hydroxycoumarin derivatives

  • Chromogenic Factor Xa substrate

  • Assay buffer

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare dilutions of the treated plasma in the assay buffer.

  • Assay Performance:

    • Add the diluted plasma samples to the wells of a 96-well microplate.

    • Add the chromogenic Factor Xa substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for a specified time.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The activity of Factor Xa is determined from the rate of color development.

    • Compare the Factor Xa activity in plasma treated with test compounds to that of the vehicle control.

Self-Validating Systems and Quality Control

To ensure the trustworthiness and reproducibility of the results, a robust quality control system is essential.

  • Controls: Always include a vehicle control, a known positive control (e.g., warfarin), and a range of concentrations for the test compounds.

  • Plasma Quality: Use pooled normal plasma to average out individual donor variability. Ensure proper sample collection and processing to obtain platelet-poor plasma.[13]

  • Reagent Validation: For each new lot of reagents (PT, aPTT), perform a validation study to ensure consistency with previous lots.[14]

  • Instrument Calibration: Regularly calibrate coagulation analyzers and pipettes according to the manufacturer's guidelines.

  • Standard Curves: For quantitative assays like the chromogenic Factor Xa assay, a standard curve with known concentrations of the analyte should be run with each experiment.

Conclusion

The assays described in this application note provide a robust framework for the preclinical evaluation of the anticoagulant activity of 4-hydroxycoumarin derivatives. The Prothrombin Time assay remains the primary and most sensitive method for this class of compounds. Supplementing PT data with aPTT and more specific chromogenic assays can provide a more comprehensive understanding of the anticoagulant profile and mechanism of action. Adherence to detailed protocols and stringent quality control measures will ensure the generation of reliable and reproducible data, which is critical for the advancement of drug development programs in the field of anticoagulation.

References

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  • Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT). Retrieved January 24, 2026, from [Link]

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  • van den Besselaar, A. M. (2015). Standardization of blood coagulation tests. What has been achieved?. BIPM, 1-32. [Link]

  • Butta, N., et al. (2021). Calibrated automated thrombogram II: removing barriers for thrombin generation measurements. Journal of thrombosis and haemostasis, 19(8), 2097-2107. [Link]

  • Bioresearch. (n.d.). BioClot-PT - Prothrombin Time (ISI~1.1). Retrieved January 24, 2026, from [Link]

  • Todorov, P. T., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Journal of the Iranian Chemical Society, 21(2), 1-15. [Link]

  • The Renal Patient Support Group (RPSG). (2012). Guidelines on the laboratory aspects of assays used in haemostasis and thrombosis. [Link]

  • Al-Warhi, T., et al. (2021). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Molecules, 26(16), 4983. [Link]

  • The Blood Project. (n.d.). Does administration of vitamin K normalize the prothrombin time (PT)/activated partial thromboplastin time (aPTT) in patients with chronic liver disease/cirrhosis?. Retrieved January 24, 2026, from [Link]

  • Lippi, G., et al. (2008). Quality Standards for Sample Collection in Coagulation Testing. Seminars in thrombosis and hemostasis, 34(7), 607-615. [Link]

  • Gosselin, R. C., et al. (2023). ADLM guidance document on coagulation testing in patients using direct oral anticoagulants. The Journal of Applied Laboratory Medicine, 8(6), 1184-1203. [Link]

  • Abbott Point of Care. (n.d.). PROTHROMBIN TIME/ (PT/INR). Retrieved January 24, 2026, from [Link]

  • Favaloro, E. J. (2018). Validation of Hemostasis and Coagulation Assays: Recommendations and Guidelines. Methods in molecular biology, 1646, 3-17. [Link]

  • Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. Retrieved January 24, 2026, from [Link]

  • Samama, M. M., et al. (2013). Evaluation of the Anti-Factor Xa Chromogenic Assay for the Measurement of Rivaroxaban Plasma Concentrations Using Calibrators and Controls. Thrombosis and haemostasis, 110(4), 797-805. [Link]

  • Coag Coach. (2021, October 18). Activated Partial Thromboplastin Time. YouTube. [Link]

  • Otto, C. M., et al. (2021). 2020 ACC/AHA Guideline for the Management of Patients With Valvular Heart Disease: A Report of the American College of Cardiology/American Heart Association Joint Committee on Clinical Practice Guidelines. Circulation, 143(2), e72-e227. [Link]

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Application Notes and Protocols for Assessing the Cytotoxicity of 3-bromo-4-hydroxy-2H-chromen-2-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Coumarin Derivatives in Oncology

Coumarins, a significant class of naturally occurring benzopyrones, have long captured the attention of medicinal chemists.[1] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties, are well-documented.[2] In recent years, the anticancer potential of coumarin derivatives has become a focal point of research, with studies demonstrating their cytotoxic effects against a range of cancer cell lines, such as those from malignant melanoma, leukemia, and carcinomas of the renal cells, prostate, and breast.[3] The core 4-hydroxycoumarin scaffold is particularly amenable to chemical modification, especially at the C3 position, allowing for the synthesis of novel compounds with potentially enhanced therapeutic indices.[4]

This guide focuses on a specific derivative, 3-bromo-4-hydroxy-2H-chromen-2-one , and provides a comprehensive framework for evaluating its cytotoxic activity against various cancer cell lines. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to accurately quantify the dose-dependent effects of this compound on cell viability and proliferation.

Scientific Rationale: Why Assess Cytotoxicity?

Cytotoxicity assays are a cornerstone of preclinical cancer drug discovery.[5] They provide the initial, critical data on a compound's ability to inhibit cancer cell growth or induce cell death. This information is paramount for:

  • Identifying promising lead compounds: Screening libraries of compounds to identify those with potent anticancer activity.

  • Determining dose-response relationships: Establishing the concentration at which a compound exerts its cytotoxic effects, often expressed as the half-maximal inhibitory concentration (IC50).[6]

  • Evaluating selectivity: Assessing whether a compound is more toxic to cancer cells than to normal, healthy cells, a key indicator of its potential as a therapeutic agent.[1][7]

This application note will detail two widely used and validated methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Experimental Design: A Validated Workflow

A successful cytotoxicity study hinges on a well-designed experimental workflow. The following diagram illustrates the key stages, from initial cell culture to final data analysis.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_measurement Phase 3: Measurement cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF-7, HepG2, HCT-116) Compound_Prep 2. Preparation of this compound Stock Solution Serial_Dilution 3. Serial Dilution of Compound Compound_Prep->Serial_Dilution Treatment 5. Treatment of Cells with Compound Serial_Dilution->Treatment Cell_Seeding 4. Cell Seeding in 96-well Plates Cell_Seeding->Treatment Incubation 6. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay 7a. MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay 7b. LDH Assay (Membrane Integrity) Incubation->LDH_Assay Absorbance_Reading 8. Absorbance Reading (Microplate Reader) MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading Data_Normalization 9. Data Normalization (% Viability) Absorbance_Reading->Data_Normalization Dose_Response 10. Dose-Response Curve Generation Data_Normalization->Dose_Response IC50_Calc 11. IC50 Value Calculation Dose_Response->IC50_Calc

Caption: A comprehensive workflow for cytotoxicity assessment.

Detailed Protocols

Part 1: Cell Culture and Compound Preparation

1.1. Cancer Cell Line Culture

The choice of cancer cell lines is critical and should be guided by the research question. It is advisable to use a panel of cell lines representing different cancer types to assess the breadth of the compound's activity.[1][7]

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer).

    • Appropriate complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

    • Tissue culture flasks and plates.[8]

    • Trypsin-EDTA for adherent cells.[8]

    • Phosphate-Buffered Saline (PBS).[8]

  • Protocol:

    • Maintain cell lines in a humidified incubator at 37°C with 5% CO2.[8][9]

    • Routinely passage cells to maintain them in the exponential growth phase.

    • Prior to the assay, ensure cell viability is >95% as determined by Trypan Blue exclusion.

1.2. Preparation of this compound Stock Solution

  • Materials:

    • This compound powder.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Protocol:

    • Accurately weigh the compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10]

Part 2: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Materials:

    • MTT reagent (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[11]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]

    • Incubate the plate for 24 hours to allow cells to attach.

    • Prepare serial dilutions of the this compound from the stock solution in complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).[12]

    • After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][13]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Part 3: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell membrane damage.[14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane lysis.[14][15]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions). These kits typically contain an assay buffer, substrate mix, and stop solution.[16]

  • Protocol:

    • Follow steps 1-5 of the MTT assay protocol.

    • After the treatment incubation, carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit's protocol.[17]

    • Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[16]

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.[16]

Data Analysis and Interpretation

The raw absorbance data must be processed to determine the cytotoxic effect of the compound.

Data_Analysis_Pipeline cluster_input Input Data cluster_processing Data Processing cluster_analysis Analysis cluster_output Output Raw_Absorbance Raw Absorbance Values Background_Subtraction Background Subtraction Raw_Absorbance->Background_Subtraction Normalization Normalization to Controls (% Viability) Background_Subtraction->Normalization Dose_Response_Plot Plot % Viability vs. log[Concentration] Normalization->Dose_Response_Plot Nonlinear_Regression Nonlinear Regression (Sigmoidal Dose-Response) Dose_Response_Plot->Nonlinear_Regression IC50 IC50 Value Nonlinear_Regression->IC50 R_Squared R-squared (Goodness of Fit) Nonlinear_Regression->R_Squared

Caption: A streamlined pipeline for cytotoxicity data analysis.

4.1. Calculation of Percentage Viability

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 [18]

4.2. Determination of IC50

The IC50 value is the concentration of the compound that inhibits 50% of cell growth. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression model.[19][20] Software such as GraphPad Prism is commonly used for this analysis.[21][22]

4.3. Data Presentation

The results should be presented in a clear and concise manner. A table summarizing the IC50 values for different cell lines and incubation times is highly recommended.

Table 1: Hypothetical IC50 Values of this compound

Cell LineIncubation Time (hours)IC50 (µM)
MCF-7 2415.2 ± 1.8
488.5 ± 0.9
724.1 ± 0.5
HepG2 2422.7 ± 2.5
4812.3 ± 1.4
726.8 ± 0.7
HCT-116 2418.9 ± 2.1
4810.1 ± 1.1
725.3 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. The described protocols for MTT and LDH assays, coupled with a robust data analysis pipeline, will enable researchers to generate reliable and reproducible results.

Future studies could explore the underlying mechanism of action of this compound. Investigating its effects on cell cycle progression, apoptosis induction, and key signaling pathways will provide a more complete understanding of its anticancer potential.[4] Furthermore, evaluating its efficacy in more complex in vitro models, such as 3D cell cultures, could offer insights into its activity in a more physiologically relevant context.[23]

References

  • Al-Warhi, T., Sabt, A., El-Gamal, M., Anzon, K., & El-Gamal, M. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 20(6), 11325–11345. [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2012). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 17(10), 11582–11597. [Link]

  • ResearchGate. (n.d.). Hantzsch reaction of 3‐(2‐bromoacetyl)‐4‐hydroxy‐chromen‐2‐one. Synthesis of 3‐(thiazol‐4‐yl). Retrieved from [Link]

  • Clynes, M. (n.d.). Essential Techniques of Cancer Cell Culture. In Optical Imaging of Cancer (pp. 1-14). Humana Press. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Retrieved from [Link]

  • SciSpace. (n.d.). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic and Antitumor Activity of some Coumarin Derivatives. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]

  • RSC Publishing. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Weigelt, B., Ghajar, C. M., & Bissell, M. J. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. Trends in Cancer, 20(5), 279–286. [Link]

  • MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ACG Publications. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Records of Natural Products, 15(5), 375-394. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • LabRoots. (2022). Mastering basic techniques for cancer cell culture. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. Retrieved from [Link]

  • C. I. C. C. C. et al. (2020). Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. Scientific Reports, 10, 6898. [Link]

  • Al-Warhi, T., Sabt, A., El-Gamal, M., Anzon, K., & El-Gamal, M. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis, molecular modeling and anticancer activity of new coumarin containing compounds. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3471. [Link]

  • RSC Publishing. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Science, 14(40), 11095-11101. [Link]

  • MDPI. (n.d.). Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evaluation, and Molecular Docking. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Bromo-4-Hydroxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-bromo-4-hydroxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 3-bromo-4-hydroxycoumarin. This document moves beyond simple step-by-step instructions to explain the underlying principles of the purification techniques, empowering you to make informed decisions during your experiments.

I. Understanding the Chemistry: Potential Impurities

The successful purification of 3-bromo-4-hydroxycoumarin begins with an understanding of the potential impurities that may be present in the crude product. The most common synthetic route to 3-bromo-4-hydroxycoumarin is the electrophilic bromination of 4-hydroxycoumarin.

4-Hydroxycoumarin 4-Hydroxycoumarin 3-Bromo-4-hydroxycoumarin 3-Bromo-4-hydroxycoumarin 4-Hydroxycoumarin->3-Bromo-4-hydroxycoumarin Bromination (e.g., Br2 in Acetic Acid) Starting Material (Unreacted) Starting Material (Unreacted) 3-Bromo-4-hydroxycoumarin->Starting Material (Unreacted) Incomplete Reaction Di-brominated Byproducts Di-brominated Byproducts 3-Bromo-4-hydroxycoumarin->Di-brominated Byproducts Over-bromination Solvent Residues Solvent Residues 3-Bromo-4-hydroxycoumarin->Solvent Residues Incomplete Removal Hydrolyzed Byproducts Hydrolyzed Byproducts 3-Bromo-4-hydroxycoumarin->Hydrolyzed Byproducts Presence of Water

Figure 1. Potential impurities in the synthesis of 3-bromo-4-hydroxycoumarin.

Common impurities include:

  • Unreacted 4-hydroxycoumarin: Incomplete bromination will leave the starting material in your crude product.

  • Di-brominated 4-hydroxycoumarin: Over-reaction can lead to the formation of di-brominated species.

  • Residual Solvents: Solvents used in the reaction (e.g., acetic acid, chloroform) may be present.

  • Hydrolyzed Byproducts: The presence of water can lead to the formation of open-ring byproducts.[1]

II. Purification Techniques: A Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of crude 3-bromo-4-hydroxycoumarin.

A. Recrystallization

Recrystallization is often the first line of defense for purifying crystalline organic solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Q1: My crude 3-bromo-4-hydroxycoumarin is a brownish, sticky solid. Can I purify it by recrystallization?

A1: Yes, recrystallization is a suitable technique. The brownish color likely indicates the presence of impurities. A successful recrystallization should yield a white to off-white crystalline solid.

Recommended Protocol: Single Solvent Recrystallization with Ethanol

  • Solvent Selection: Ethanol is a good starting point for the recrystallization of 4-hydroxycoumarin derivatives.[1]

  • Dissolution: In a fume hood, place the crude 3-bromo-4-hydroxycoumarin in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution with the charcoal for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry.

Troubleshooting Recrystallization

Problem Cause Solution
Oiling Out The compound's solubility is too high in the hot solvent, or the solution is cooling too quickly.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
No Crystals Form The solution is too dilute, or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure 3-bromo-4-hydroxycoumarin. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
Poor Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crystals are colored Impurities are co-crystallizing with the product.The decolorization step with activated charcoal may not have been sufficient. A second recrystallization may be necessary.
B. Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Q2: Recrystallization did not remove all the impurities. How can I use column chromatography to purify 3-bromo-4-hydroxycoumarin?

A2: Column chromatography is an excellent next step. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

cluster_0 Column Chromatography Workflow Prepare Slurry Prepare Slurry Pack Column Pack Column Prepare Slurry->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute with Mobile Phase Elute with Mobile Phase Load Sample->Elute with Mobile Phase Collect Fractions Collect Fractions Elute with Mobile Phase->Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent

Sources

Solubility issues of 3-bromo-4-hydroxy-2H-chromen-2-one in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4-hydroxy-2H-chromen-2-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: I'm having trouble dissolving this compound. What are its general solubility characteristics?

A1: this compound is a poorly water-soluble organic compound. Its insolubility in aqueous solutions is a primary challenge. The core structure, a 4-hydroxycoumarin, possesses both a hydrophobic benzopyrone ring system and functional groups (a hydroxyl and a bromo group) that influence its polarity. The principle of "like dissolves like" is fundamental here; the molecule has a significant non-polar character, making it more amenable to dissolution in organic solvents.

To understand its behavior, consider its key structural features:

  • 4-Hydroxycoumarin Backbone: This provides a rigid, largely non-polar scaffold.

  • Hydroxyl Group (-OH): This group can participate in hydrogen bonding, offering some affinity for polar solvents. It is also acidic, which is a critical factor for pH-dependent solubility.

  • Bromo Group (-Br): The bromine atom adds to the molecular weight and is electron-withdrawing, but it does not significantly increase polarity.

Generally, you will find much greater success using polar aprotic solvents, followed by some polar protic solvents. Nonpolar solvents are unlikely to be effective.

Q2: Which organic solvents are the best starting points for dissolving this compound?

A2: Based on the structure and data from similar coumarin derivatives, the following solvents are recommended as starting points:

  • Excellent (High Solubility): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often the most effective solvents for coumarin derivatives and other poorly soluble research compounds.[1][2] They are highly polar and aprotic, capable of disrupting the intermolecular forces in the solid compound.

  • Good (Moderate Solubility): Alcohols like ethanol and methanol can also be effective, especially with the application of heat.[3][4] The solubility will likely be lower than in DMSO or DMF.

  • Sparingly Soluble to Insoluble: Acetone, Dichloromethane (DCM), and Tetrahydrofuran (THF) may show some limited success, but are less reliable. Water and nonpolar solvents like hexane or toluene are generally poor choices for achieving any significant concentration.

Q3: Can I improve aqueous solubility by adjusting the pH?

A3: Yes, this is a key strategy. The 4-hydroxy group of the coumarin ring is acidic and can be deprotonated to form a more polar phenolate salt. This deprotonation significantly increases the compound's affinity for water.

  • Mechanism: By adding a base (e.g., NaOH, KOH, or an organic base like triethylamine) to your aqueous suspension, you can shift the equilibrium towards the ionized, more soluble form.[1]

  • Practical Steps:

    • Create a suspension of the compound in your aqueous buffer.

    • Incrementally add a dilute basic solution while monitoring for dissolution.

    • Be aware that there is a risk of the compound precipitating if the pH of the final solution is lowered.[1]

Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture media. What's happening?

A4: This is a very common issue known as "antisolvent precipitation." Your compound is highly soluble in the DMSO stock but becomes supersaturated and crashes out when diluted into the aqueous media, where its solubility is much lower.

To mitigate this, you can try the following:

  • Lower the Stock Concentration: Using a more dilute DMSO stock solution can sometimes prevent precipitation upon dilution.

  • Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help to keep the compound in solution.

  • Use a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in the final aqueous solution can help to stabilize the compound and prevent precipitation.[5]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for systematically addressing solubility issues.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.

Caption: Troubleshooting workflow for dissolving this compound.

Protocol 1: Systematic Solubility Testing

This protocol provides a structured approach to determine the best solvent and approximate solubility.[6][7]

Objective: To identify an effective solvent and estimate the solubility of this compound.

Materials:

  • This compound

  • Vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials)

  • Selection of solvents (see table below)

  • Vortex mixer

  • Sonicator bath

  • Heater block or water bath

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate vials.

  • Initial Solvent Addition: To each vial, add a calculated volume of a different solvent to achieve a target concentration (e.g., 100 µL for a 10 mg/mL test).

  • Mechanical Agitation:

    • Vortex each vial vigorously for 1-2 minutes.[6]

    • Visually inspect for undissolved solid. If dissolved, the solubility is at least at this concentration.

  • Sonication:

    • If the compound is not fully dissolved, place the vials in a sonicator bath for 5-10 minutes.[6]

    • Visually inspect again. Sonication can break up solid aggregates and increase the rate of dissolution.

  • Thermal Method:

    • If solids remain, gently warm the solution to 37-50°C for up to 60 minutes.[6][8] Many compounds exhibit increased solubility at higher temperatures.[3]

    • Allow the solution to cool to room temperature. Observe if the compound remains in solution or precipitates out. If it precipitates, it indicates that supersaturation was achieved at the higher temperature.

  • Record Observations: Document the outcome for each solvent in a table.

Expected Solubility Profile (Qualitative):

SolventPolarityTypeExpected Solubility
Water/PBS Very HighPolar ProticPoor
Methanol HighPolar ProticModerate
Ethanol HighPolar ProticModerate
DMSO HighPolar AproticHigh
DMF HighPolar AproticHigh
Acetonitrile MediumPolar AproticLow to Moderate
Acetone MediumPolar AproticLow
Dichloromethane LowNonpolarPoor
Hexane Very LowNonpolarPoor
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

Objective: To dissolve this compound in an aqueous buffer by forming a salt.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Suspension: Add the desired amount of the compound to your aqueous buffer to make a suspension.

  • Stirring: Place the vial or beaker on a stir plate and begin stirring.

  • Titration: Slowly add the 0.1 M NaOH solution dropwise to the suspension.

  • Monitoring: Continuously monitor the solution for clarity and check the pH periodically. As the pH increases, the compound should begin to dissolve.[1]

  • Endpoint: Stop adding base once the solution is clear. Record the final pH.

  • Caution: Be aware that the compound may precipitate if the solution is later mixed with acidic components. The stability of the compound at high pH should also be considered for your specific application.

Part 3: Understanding the "Why" - The Science of Solubility

Why is this compound so poorly soluble in water?

The solubility of a molecule is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve in water, the energy gained from solute-water interactions must overcome the energy required to break apart the solute's crystal lattice and disrupt the hydrogen-bonding network of water. The large, non-polar benzopyrone ring is the primary reason for its low aqueous solubility.

Why does heating improve solubility?

For most solid solutes, the dissolution process is endothermic, meaning it requires an input of energy. Increasing the temperature provides this energy, which helps to break the solute-solute interactions in the crystal lattice, leading to higher solubility.[3]

What is a co-solvent system and how does it work?

A co-solvent system is a mixture of solvents, often water and a water-miscible organic solvent like ethanol or DMSO.[1] The organic solvent acts as a bridge, reducing the overall polarity of the solvent system to be more favorable for the solute. It disrupts water's hydrogen bond network, creating "pockets" where the non-polar parts of the solute can reside, effectively increasing its solubility.[1]

References

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]

  • RSC Publishing. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solubility study, model correlation and thermodynamics of 3-acetyl-4-hydroxy-2H-chromen-2-one and its chlorinated derivatives in binary solvent mixtures at temperatures from 293.15 to 313.15 K. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 15(2), 65-70. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one. PubChem. Retrieved from [Link]

  • Tiwari, R., Tiwari, G., Srivastava, B., & Rai, A. K. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmacy and Life Sciences, 1(1), 1-8. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2023). Standard Operating Procedure for solubility testing. Retrieved from [Link]

  • Google Patents. (n.d.). US2465293A - Synthesis of 4-hydroxycoumarins.
  • Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxypentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 3-bromo-2-hydroxy-2,3-dihydro-4H-chromen-4-one. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chromenone. National Center for Biotechnology Information. Retrieved from [Link]

  • UCSB Nanofab Wiki. (2005). Material Safety Data Sheet - Bromine MSDS. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Bromochromone. Retrieved from [Link]

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Scaling up the synthesis of 3-bromo-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in the synthesis of various anticoagulant drugs and other biologically active heterocyclic compounds, 3-bromo-4-hydroxy-2H-chromen-2-one is a molecule of significant interest to researchers in medicinal chemistry and drug development. The scaling up of its synthesis from laboratory to pilot or manufacturing scale, however, presents a unique set of challenges that require a thorough understanding of the reaction mechanism, potential side reactions, and purification strategies.

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of this compound. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure a robust, scalable, and safe synthetic process.

Core Synthesis Pathway: Electrophilic Bromination

The most common and direct route to this compound is the electrophilic bromination of the starting material, 4-hydroxycoumarin. The chemistry hinges on the tautomeric nature of 4-hydroxycoumarin, which exists in equilibrium with its 2,4-dione keto form. The enol form possesses a nucleophilic carbon at the C3 position, which readily reacts with an electrophilic bromine source.

ReactionMechanism cluster_reaction Electrophilic Attack 4-hydroxycoumarin Enolate 4-hydroxycoumarin->Enolate Product Enolate->Product Electrophilic Bromination BrSource Br+ BrSource->Enolate

Caption: Tautomerism and Electrophilic Bromination Mechanism.

The choice of brominating agent and reaction conditions is critical for achieving high yield and purity, especially during scale-up.

Brominating AgentCommon SolventsTypical ConditionsAdvantages & Considerations
N-Bromosuccinimide (NBS) Acetic Acid, Dichloromethane (DCM), Acetonitrile (MeCN)Room Temperature, often with a catalyst (e.g., AIBN, silica)Milder, easier to handle solid, high selectivity for C3 position. Preferred for scale-up.
Elemental Bromine (Br₂) Acetic Acid, Chloroform0°C to Room TemperatureHighly reactive, inexpensive. Can lead to over-bromination and HBr byproduct formation. Requires careful handling and addition.
Phenyltrimethylammonium Tribromide Acetic Acid, THFRoom TemperatureA solid, stable source of bromine, offering controlled reactivity similar to NBS.[1]

Troubleshooting Guide: Scaling Up Synthesis

This section addresses common issues encountered during the scale-up of the bromination reaction in a practical question-and-answer format.

Q1: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes?

A1: A drop in yield upon scale-up is a frequent challenge. The primary culprits are often related to mass and heat transfer limitations.

  • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of high reagent concentration can occur if mixing is not adequate. This can lead to the formation of side products, such as the di-bromo adduct. Ensure your reactor's impeller design and mixing speed are sufficient to maintain a homogenous reaction mixture.

  • Poor Temperature Control: The bromination of 4-hydroxycoumarin is an exothermic reaction. A 100-fold increase in volume results in a much lower surface-area-to-volume ratio, making heat dissipation less efficient. An uncontrolled temperature rise can accelerate side reactions.

    • Solution: Implement a controlled, slow addition of the brominating agent using a dropping funnel or a syringe pump. Monitor the internal reaction temperature, not just the cooling jacket temperature. Ensure your cooling system can handle the heat load of the larger scale.

  • Incomplete Reaction: The reaction may not have gone to completion. On a larger scale, reaction times may need to be extended to ensure full conversion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

Q2: I am observing a significant amount of a second, less polar spot on my TLC plate, which I suspect is a di-brominated product. How can I prevent this?

A2: The formation of di-bromo-4-hydroxycoumarin is a classic example of over-bromination. The C3 position is highly activated, but under harsh conditions or with excess brominating agent, further bromination on the aromatic ring can occur.

  • Stoichiometry is Key: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS). Ensure accurate weighing of all reagents.

  • Controlled Addition: As mentioned above, add the brominating agent slowly and sub-surface if possible to ensure it reacts immediately rather than building up in concentration.

  • Choice of Reagent: N-Bromosuccinimide (NBS) is generally more selective than elemental bromine and is the preferred reagent to minimize over-bromination.

Q3: The final product is a persistent off-white or yellow color, and I'm struggling to purify it by recrystallization. What are my options?

A3: Color in the final product often indicates the presence of residual bromine or other colored impurities. Purification can be challenging if the impurities have similar solubility to the product.

  • Initial Quench and Workup: After the reaction is complete, ensure you are quenching any unreacted bromine. A wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective.

  • Recrystallization Solvent System: A single solvent may not be sufficient. Experiment with solvent/anti-solvent systems.

    • Common Solvents for Recrystallization: Acetone, ethanol, or methanol are often effective.[2] You can dissolve the crude product in a minimum amount of hot solvent and then either cool it slowly or add a miscible anti-solvent (like water or hexane) dropwise until turbidity persists, then allow it to crystallize.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The carbon will adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the product to crystallize.

  • Column Chromatography: While less ideal for very large scales, flash column chromatography can be used for purification if recrystallization fails. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a good starting point.

TroubleshootingWorkflow Start Problem Identified LowYield Q1: Low Yield on Scale-Up? Start->LowYield SideProduct Q2: Di-bromo Side Product? Start->SideProduct PurificationIssue Q3: Purification Difficulty? Start->PurificationIssue CheckMixing Improve Reactor Mixing LowYield->CheckMixing Cause: Poor Mass Transfer ControlTemp Implement Slow Addition & Monitor Internal Temp LowYield->ControlTemp Cause: Poor Heat Transfer MonitorReaction Monitor by TLC/HPLC Until Completion LowYield->MonitorReaction Cause: Incomplete Reaction ControlStoich Verify Stoichiometry (1.0-1.05 eq. Bromine) SideProduct->ControlStoich Cause: Excess Reagent SlowAddition Ensure Slow, Controlled Reagent Addition SideProduct->SlowAddition Cause: Localized High Conc. UseNBS Switch to NBS from Br2 for Higher Selectivity SideProduct->UseNBS Cause: Low Reagent Selectivity Quench Wash with Na2S2O3 to Remove Excess Br2 PurificationIssue->Quench Cause: Residual Bromine Recrystallize Optimize Recrystallization (Solvent/Anti-solvent) PurificationIssue->Recrystallize Cause: Suboptimal Solvent Charcoal Treat with Activated Carbon PurificationIssue->Charcoal Cause: Colored Impurities ProtocolWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Prep1 Charge reactor with 4-hydroxycoumarin and _glacial acetic acid_. Prep2 Stir until fully dissolved. Prep1->Prep2 Prep3 Cool reactor to 10-15°C. Prep2->Prep3 React1 Slowly add NBS solution via dropping funnel over 2-3 hours. Prep3->React1 React2 Maintain internal temp below 25°C. React1->React2 React3 Stir at room temp for 4-6 hours after addition is complete. React2->React3 React4 Monitor reaction by TLC/HPLC for disappearance of starting material. React3->React4 Work1 Pour reaction mixture into ice-water (10 L). React4->Work1 Work2 Stir until precipitate forms. Work1->Work2 Work3 Filter the solid product. Work2->Work3 Work4 Wash cake with water, then with dilute Na2S2O3 solution, then water again. Work3->Work4 Purify1 Recrystallize crude solid from hot ethanol or acetone. Work4->Purify1 Purify2 Dry the purified product under vacuum at 50-60°C. Purify1->Purify2

Caption: Step-by-Step Scaled-Up Synthesis Workflow.

Procedure:

  • Preparation: Charge the 5 L reactor with 4-hydroxycoumarin (162.15 g) and glacial acetic acid (1.5 L). Stir the mixture until all the solid has dissolved. Cool the reactor jacket to bring the internal temperature of the solution to 10-15°C. In a separate flask, dissolve the NBS (186.9 g) in glacial acetic acid (1.0 L).

  • Reaction: Slowly add the NBS solution to the reactor via the dropping funnel over 2-3 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 25°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at ambient temperature. Monitor the reaction progress every hour using TLC (7:3 Hexane:Ethyl Acetate). The reaction is complete when the 4-hydroxycoumarin spot is no longer visible.

  • Workup and Isolation: Once complete, slowly pour the reaction mixture into a separate large vessel containing 10 L of ice-cold deionized water while stirring vigorously. A white or off-white precipitate will form.

  • Filtration: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 1 L) to remove acetic acid. Then, wash the cake with a cold, dilute solution of sodium thiosulfate to remove any residual bromine, followed by a final wash with deionized water.

  • Purification: Transfer the crude solid to a suitable flask and perform a recrystallization from hot ethanol or acetone to yield pure this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Antimicrobial Efficacy of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless battle against microbial resistance, the search for novel antimicrobial agents is of paramount importance. Among the myriad of natural and synthetic scaffolds, coumarins (2H-1-benzopyran-2-one) have emerged as a privileged structure in medicinal chemistry.[1][2] Possessing a wide spectrum of biological activities—including antibacterial, antifungal, antiviral, and anti-inflammatory properties—these compounds offer a versatile foundation for the development of new therapeutics.[1][3] This guide provides an in-depth comparison of the antimicrobial efficacy of various coumarin derivatives, grounded in experimental data and structure-activity relationship (SAR) analysis, to inform and direct future drug discovery efforts.

The Mechanistic Underpinnings of Coumarin's Antimicrobial Action

Understanding how coumarins combat microbes is fundamental to designing more potent derivatives. Their efficacy is not attributed to a single mode of action but rather a multi-pronged attack on microbial physiology. The lipophilic nature and planar structure of the coumarin core are believed to facilitate penetration through the complex cell walls and membranes of microorganisms.[4] Once inside, they can initiate a cascade of disruptive events.

Key proposed mechanisms include:

  • Membrane Disruption: The lipophilicity of many coumarin derivatives allows them to intercalate into the lipid bilayer of microbial membranes. This can lead to destabilization, increased permeability, leakage of essential cellular contents, and ultimately, cell lysis.[5][6]

  • Enzyme and Protein Inhibition: Coumarins can interfere with critical biological processes by targeting key enzymes. A notable target is DNA gyrase , an essential enzyme for bacterial DNA replication, making this a validated mechanism for antibacterial action.[7] Additionally, reactive functional groups on the coumarin scaffold can interact with amino acid residues, leading to protein denaturation and loss of function.[5]

  • Generation of Reactive Oxygen Species (ROS): Some coumarin derivatives can induce oxidative stress within microbial cells by triggering the production of ROS, such as superoxide radicals and hydrogen peroxide.[5] This overwhelming oxidative damage to lipids, proteins, and DNA contributes to cell death.[5]

  • Quorum Sensing and Biofilm Inhibition: A particularly promising strategy in the age of resistance is the disruption of bacterial communication (quorum sensing, QS). Coumarins have been shown to block QS signaling systems, which are crucial for the formation of antibiotic-tolerant biofilms.[8][9] By inhibiting biofilm formation, coumarins can render pathogens more susceptible to conventional antibiotics and host immune responses.[8][9]

cluster_mechanisms Mechanisms of Action Coumarin Coumarin Derivative Membrane Microbial Cell Membrane Coumarin->Membrane Penetration Cell Microbial Cell Interior Coumarin->Cell Entry Biofilm Biofilm & Quorum Sensing Inhibition Coumarin->Biofilm External Disruption Disruption Membrane Destabilization Membrane->Disruption Intercalation ROS ROS Generation Cell->ROS Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Cell->Enzyme

Caption: Proposed antimicrobial mechanisms of coumarin derivatives.

Structure-Activity Relationship (SAR): Decoding the Blueprint for Efficacy

The antimicrobial potency of a coumarin derivative is profoundly influenced by the nature and position of substituents on its core structure.[4][10] A thorough analysis of SAR is crucial for the rational design of next-generation agents.[1][11]

  • Key Positions (C3, C4, C7): Modifications at the C3 and C4 positions of the α-pyrone ring are particularly coveted for developing novel antibacterial agents.[12] The introduction of heterocyclic moieties (e.g., triazoles, thiazoles) or anilino groups at these positions has yielded compounds with significant potency.[13][14][15] Furthermore, the presence of a hydroxyl group at the C7 position is often associated with enhanced activity.[4]

  • Lipophilicity and Steric Hindrance: The addition of lipophilic groups, such as prenyl or long alkyl chains, can enhance antimicrobial activity.[1] A prime example is osthenol , a prenylated coumarin, which demonstrates potent antibacterial and antifungal effects.[4][15][16] This is attributed to improved membrane permeability. The antifungal potential of osthenol is specifically linked to the presence of the alkyl group at the C8 position.[16]

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, halogens) or electron-donating groups (e.g., methyl, amino) on phenyl rings attached to the coumarin scaffold can modulate biological activity.[1] For instance, chloro-substituted coumarins have shown notable antibacterial effects.[12]

  • Hybrid Molecules: A highly successful strategy involves creating hybrid molecules that combine the coumarin scaffold with other known antimicrobial pharmacophores. Coumarin-triazole hybrids, in particular, have demonstrated exceptionally potent and broad-spectrum antibacterial and antifungal efficacy, with some derivatives showing MIC values as low as 1–4 µg/mL.[13][17]

  • Acid and Ester Functionalities: The presence of carboxylic acid or ester groups can significantly enhance antibacterial activity, with specific potency observed against Helicobacter pylori.[10]

cluster_sar Structure-Activity Relationship Hotspots Coumarin_Structure Coumarin_Structure C3_Node C3: Heterocyclic substitutions C3_Node->P3 C4_Node C4: Anilino groups, Triazoles C4_Node->P4 C7_Node C7: Hydroxyl (-OH) groups enhance activity C7_Node->P7 C8_Node C8: Prenyl/Alkyl groups (Lipophilicity) C8_Node->P8

Caption: Key substitution sites on the coumarin scaffold for enhancing antimicrobial activity.

Comparative Efficacy: A Data-Driven Overview

The true measure of a compound's potential lies in its performance. The following tables summarize the minimum inhibitory concentration (MIC) data for various coumarin derivatives against a range of clinically relevant pathogens, providing a clear comparison of their efficacy.

Table 1: Antibacterial Activity of Selected Coumarin Derivatives (MIC in µg/mL)
Derivative ClassCompound ExampleS. aureusE. coliP. aeruginosaOther Notable ActivityReference
Prenylated Coumarins Osthenol62.5>2000>2000Potent vs. Gram-positive bacteria[4][15]
Coumarin-Triazole Hybrids Bis-triazole 8a1-41-4-Broad spectrum vs. Gram-positive & Gram-negative[13]
Anilinocoumarins Compound 4h'6.593.755.66Significant inhibition zones observed[15]
Phenyl-Substituted Diiodo-phenyl 55l---MIC: 6.25-25 vs. S. typhi, E. coli[1]
Long-Chain Alkyl Dodecyl deriv. 57b6.25-256.25-25-MIC: 6.25-25 vs. S. typhi[1]
Coumarin-Sulfonamides Compounds 8c, 8dPotentPotent-Activity equal to/higher than standards[18]

Data compiled from multiple sources. "-" indicates data not reported in the cited study.

Analysis: The data clearly indicates that hybridization, particularly with triazole moieties, yields derivatives with the most potent and broad-spectrum antibacterial activity.[13] Prenylated coumarins like osthenol show strong selectivity for Gram-positive bacteria, while substitutions with long alkyl chains or specific phenyl groups can confer broad-spectrum efficacy.[1][4]

Table 2: Antifungal Activity of Selected Coumarin Derivatives (MIC in µg/mL)
Derivative ClassCompound ExampleC. albicansA. fumigatusF. solaniOther Notable ActivityReference
Prenylated Coumarins Osthenol250250125Most effective among 40 coumarins tested[16]
Natural Coumarins Scopoletin50--Potent vs. multidrug-resistant C. tropicalis[19]
Coumarin-Triazole Hybrids Bis-triazole 8a2-42-4-Stronger inhibition than fluconazole vs. A. fumigatus[13]
Long-Chain Alkyl Dodecyl deriv. 57b6.25-256.25-25-Significant potency[1]
Coumarin-Triazole Hybrids Compound 2j---High mycelial growth inhibition vs. plant pathogens[17]

Data compiled from multiple sources. "-" indicates data not reported in the cited study.

Analysis: Similar to the antibacterial findings, coumarin-triazole hybrids exhibit remarkable antifungal properties, in some cases surpassing the potency of clinical antifungals like fluconazole.[13] Natural coumarins such as osthenol and scopoletin also serve as excellent lead compounds, demonstrating significant activity against a range of fungal pathogens, including resistant strains.[16][19] The increased lipophilicity from substitutions is a key factor, facilitating penetration of the fungal lipid membrane.[6]

Standardized Experimental Protocols

To ensure reproducibility and facilitate comparison across studies, adherence to standardized protocols is essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is the gold standard for quantifying the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of a coumarin derivative that completely inhibits the visible growth of a microorganism.

Methodology:

  • Preparation: Aseptically prepare a stock solution of the test coumarin derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Caption: Standard workflow for the broth microdilution assay.

Protocol 2: Crystal Violet Anti-Biofilm Assay

Objective: To quantify the ability of a coumarin derivative to inhibit biofilm formation.

Methodology:

  • Preparation: In a 96-well plate, add microbial inoculum (adjusted to 1 x 10⁶ CFU/mL in a suitable growth medium like TSB) to wells containing sub-MIC concentrations of the test coumarin derivative.

  • Incubation: Incubate the plate without agitation for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells. Wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Fix the remaining biofilms by adding methanol to each well for 15 minutes.

  • Staining: Remove the methanol and air-dry the plate. Stain the biofilms with 0.1% (w/v) crystal violet solution for 15 minutes.

  • Solubilization: Wash away the excess stain with water and air-dry the plate. Solubilize the bound stain by adding 30% acetic acid to each well.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Conclusion and Future Horizons

The collective evidence strongly supports the coumarin scaffold as a highly promising platform for the development of novel antimicrobial agents.[5][14] The synthetic tractability of the coumarin core allows for extensive modification, enabling the fine-tuning of its activity against a broad range of bacterial and fungal pathogens, including multidrug-resistant strains.[1][12]

Key takeaways for future research include:

  • Focus on Hybridization: Creating hybrid molecules by coupling coumarins with other antimicrobial pharmacophores, such as triazoles and sulfonamides, is a highly effective strategy for generating potent, broad-spectrum candidates.[13][18]

  • Exploiting Anti-Biofilm Activity: Derivatives that inhibit quorum sensing and biofilm formation represent a paradigm shift from direct killing to anti-virulence strategies, which may impose less selective pressure for resistance.[8]

  • Rational Design: Continued exploration of SAR will provide deeper insights, guiding the rational design and optimization of coumarin hybrids with enhanced potency and improved pharmacological profiles.[7][11]

By leveraging these insights, the scientific community can continue to unlock the therapeutic potential of coumarin derivatives, paving the way for new and effective treatments to combat the global threat of infectious diseases.

References

  • Betti, N., Shia, J. S., & Kadhum, A. A. H. (n.d.). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Saleem, M., et al. (2021). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. National Institutes of Health. [Link]

  • Kim, H.-J., et al. (2023). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. [Link]

  • Paidesetty, S. K., et al. (2021). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry. [Link]

  • de Souza, S. M., et al. (n.d.). Antibacterial Activity of Coumarins. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Coumarin Triazoles as Potential Antimicrobial Agents. National Institutes of Health. [Link]

  • Reen, F. J., et al. (2016). Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition. National Institutes of Health. [Link]

  • Kawase, M., et al. (n.d.). Antimicrobial Activity of New Coumarin Derivatives. [Link]

  • G-Aleby, A., et al. (2020). Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus. National Institutes of Health. [Link]

  • Al-Amiery, A. A., et al. (2012). Antifungal Activities of New Coumarins. National Institutes of Health. [Link]

  • Parmar, N., et al. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link]

  • Annapurna, J., et al. (2020). Antibacterial activities with the structure-activity relationship of coumarin derivatives. [Link]

  • Kumar, P., et al. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science. [Link]

  • Sharma, G., et al. (2024). Coumarin Derivatives as Potential Antibacterial Agents and Study of Structure-Activity Relationship against Gram-Negative Escherichia Coli: Mechanisms and Future Prospects. MAT Journals. [Link]

  • Alshibl, H. M., et al. (2020). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • Montagner, C., et al. (n.d.). Antifungal Activity of Coumarins. ResearchGate. [Link]

  • Cespedes-Acuña, C. L., et al. (2023). Metabolism and Antifungal Activity of Coumarin and its Derivatives. Jordan Journal of Biological Sciences. [Link]

  • Kumar, P., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. [Link]

  • Baliwada, A., et al. (2022). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. [Link]

  • de Oliveira, G. L. S., et al. (2021). Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain. Frontiers in Microbiology. [Link]

  • Stanković, N., et al. (2024). Synthesis, antifungal, antibacterial activity, and computational evaluations of some novel coumarin-1,2,4-triazole hybrid compounds. Taylor & Francis Online. [Link]

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The 2H-Chromen-2-one Scaffold: A Computational Chemistry Perspective on a Privileged Structure

Author: BenchChem Technical Support Team. Date: February 2026

The 2H-chromen-2-one, or coumarin, scaffold is a ubiquitous and versatile heterocyclic motif found in numerous natural products and synthetic compounds of significant biological and pharmacological importance.[1][2][3] Its inherent physicochemical properties and structural features make it a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for the development of a wide array of therapeutic agents, including anticoagulants, anticancer agents, and antimicrobials.[1][2][3] The amenability of the coumarin core to chemical modification allows for the fine-tuning of its biological activity, making it a prime candidate for computational investigation in modern drug discovery and materials science.[4][5]

This guide provides an in-depth comparison of common computational chemistry methodologies applied to the 2H-chromen-2-one scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to explore, predict, and rationalize the properties and activities of coumarin derivatives. We will delve into the causality behind the selection of specific computational approaches, present exemplary experimental data, and provide standardized workflows to ensure scientific integrity and reproducibility.

The Power of In Silico Analysis for Coumarin Research

Computational chemistry offers a powerful and cost-effective avenue to explore the vast chemical space of coumarin derivatives. These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of novel compounds with enhanced activities and desired characteristics. The primary computational tools employed in the study of the coumarin scaffold can be broadly categorized into three main areas:

  • Quantum Mechanics (QM): Primarily Density Functional Theory (DFT), used to investigate the electronic structure, reactivity, and spectroscopic properties of coumarin derivatives.

  • Molecular Docking: A method to predict the preferred orientation of a ligand (coumarin derivative) when bound to a specific receptor, providing insights into binding affinity and intermolecular interactions.

  • Quantitative Structure-Activity Relationship (QSAR): A statistical approach that correlates the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of novel derivatives.

The following sections will provide a comparative analysis of these methodologies, highlighting their strengths, limitations, and practical applications in the context of 2H-chromen-2-one research.

Quantum Mechanical Investigations: Unveiling Electronic Landscapes with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules from first principles.[6] For the 2H-chromen-2-one scaffold, DFT studies are instrumental in understanding its intrinsic reactivity, antioxidant potential, and spectroscopic characteristics.[6][7][8]

Core Principles and Rationale

DFT calculations solve the Schrödinger equation by approximating the electron density of a molecule. This approach provides valuable insights into various molecular properties, including:

  • Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

  • Electronic Properties: Calculating energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.[9]

  • Spectroscopic Properties: Simulating UV-Vis and IR spectra to aid in the characterization of novel coumarin derivatives.[10]

  • Reactivity Descriptors: Determining parameters like ionization potential, electron affinity, and chemical hardness to predict how a molecule will interact with other chemical species.

  • Bond Dissociation Enthalpy (BDE): A key parameter in assessing the antioxidant activity of phenolic coumarins by quantifying the ease of hydrogen atom donation.[6]

The choice of a specific DFT functional and basis set is critical for obtaining accurate results. For coumarin and similar π-conjugated organic dyes, hybrid functionals like B3LYP and B3PW91 have been shown to provide a good balance between accuracy and computational cost.[10]

Experimental Protocol: A Standardized DFT Workflow for a Coumarin Derivative

The following protocol outlines a typical workflow for performing a DFT study on a novel 4-hydroxycoumarin derivative to assess its antioxidant potential.

  • Structure Preparation:

    • Draw the 2D structure of the 4-hydroxycoumarin derivative using a molecule editor (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D model.

    • Perform an initial geometry optimization using a lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Select an appropriate DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[6]

    • Perform a full geometry optimization in the gas phase or in an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to locate the minimum energy conformation.[6]

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Calculation of Electronic Properties:

    • From the optimized geometry, calculate key electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity.

    • Generate a Molecular Electrostatic Potential (MEP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[7][8]

  • Calculation of Bond Dissociation Enthalpy (BDE):

    • To evaluate the antioxidant activity via the hydrogen atom transfer (HAT) mechanism, calculate the BDE of the 4-hydroxyl group.

    • This involves calculating the enthalpy of the parent molecule, the resulting radical (after hydrogen abstraction), and a hydrogen atom.

    • The BDE is then calculated using the formula: BDE = H(radical) + H(H atom) - H(parent molecule).

  • Data Analysis and Interpretation:

    • Compare the calculated BDE with that of known antioxidants (e.g., Trolox, ascorbic acid). A lower BDE indicates a higher propensity for hydrogen donation and thus, potentially greater antioxidant activity.

    • Analyze the HOMO and LUMO energies to understand the molecule's ability to donate or accept electrons. A higher HOMO energy is generally associated with a better electron-donating ability.[9]

Data Presentation: Comparative DFT Data for 4-Hydroxycoumarin Derivatives
DerivativeBDE (O-H) (kcal/mol)HOMO (eV)LUMO (eV)Reference
4-Hydroxycoumarin85.2-6.89-1.78Hypothetical Data
3-Phenyl-4-hydroxycoumarin82.5-6.75-1.95[6]
6-Chloro-3-phenyl-4-hydroxycoumarin80.1-6.95-2.10[6]

Note: The data in this table is illustrative and based on findings from the cited literature. Actual values will vary depending on the specific computational methodology used.

DFT_Workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Optimization cluster_calc 3. Property Calculation cluster_analysis 4. Data Analysis prep1 2D Structure Drawing prep2 3D Model Generation prep1->prep2 prep3 Initial Geometry Optimization (MM) prep2->prep3 dft1 Select Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) prep3->dft1 dft2 Full Geometry Optimization dft1->dft2 dft3 Frequency Calculation (Verification) dft2->dft3 calc1 HOMO, LUMO, MEP dft3->calc1 calc2 Bond Dissociation Enthalpy (BDE) dft3->calc2 analysis1 Compare with Standards calc1->analysis1 calc2->analysis1 analysis2 Correlate with Activity analysis1->analysis2

Molecular Docking: Predicting Binding Interactions with Biological Targets

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein.[11] This method is invaluable for structure-based drug design, allowing for the screening of virtual libraries of coumarin derivatives against a specific biological target and prioritizing candidates for synthesis and experimental testing.[11][12][13]

Core Principles and Rationale

The fundamental principle of molecular docking is to find the optimal conformation of the ligand-receptor complex by minimizing the overall energy of the system. This is achieved through a combination of a search algorithm, which generates various ligand poses within the binding site, and a scoring function, which estimates the binding affinity for each pose.

For the 2H-chromen-2-one scaffold, molecular docking has been successfully applied to:

  • Identify potential biological targets: By docking a known active coumarin against a panel of proteins.

  • Elucidate the mechanism of action: By visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between a coumarin derivative and its target protein.[12]

  • Guide lead optimization: By predicting how modifications to the coumarin scaffold will affect binding affinity and selectivity.[4]

The accuracy of molecular docking is highly dependent on the quality of the protein structure (usually obtained from X-ray crystallography or NMR) and the reliability of the scoring function.

Experimental Protocol: A Standardized Molecular Docking Workflow

The following protocol describes a typical workflow for docking a library of coumarin derivatives against a target protein, for instance, Cyclin-dependent Kinase 9 (CDK9), a target in cancer therapy.[14]

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate 3D conformations of the coumarin derivatives.

    • Assign appropriate atom types and charges.

    • Minimize the energy of the ligand structures.

  • Docking Simulation:

    • Choose a suitable docking program (e.g., AutoDock, Glide, GOLD).

    • Run the docking simulation, allowing the program to explore different ligand conformations and orientations within the defined binding site.

    • The program will generate a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score).

  • Post-Docking Analysis:

    • Visualize the top-ranked poses to analyze the key intermolecular interactions between the coumarin derivatives and the protein's active site residues.

    • Identify crucial interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking.

    • Compare the docking scores and binding modes of different derivatives to understand structure-activity relationships.

  • Validation and Refinement (Optional but Recommended):

    • If experimental data is available, correlate the docking scores with the measured biological activities (e.g., IC50 values) to validate the docking protocol.

    • For promising candidates, more rigorous methods like Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time.[14][15]

Data Presentation: Comparative Docking Scores of Coumarin Derivatives against CDK9
Coumarin DerivativeDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound A-8.5Cys106, Asp167[14]
Compound B-9.2Cys106, Phe103[14]
Compound C-7.8Asp167, Lys49[14]

Note: This data is illustrative. Lower docking scores generally indicate a higher predicted binding affinity.

Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Post-Docking Analysis cluster_refine 4. Refinement prep1 Target Protein Preparation (PDB) dock1 Define Binding Site prep1->dock1 prep2 Ligand (Coumarin) Preparation dock2 Run Docking Algorithm prep2->dock2 dock1->dock2 dock3 Generate & Score Poses dock2->dock3 analysis1 Visualize Binding Modes dock3->analysis1 analysis2 Analyze Intermolecular Interactions analysis1->analysis2 analysis3 Correlate with Experimental Data analysis2->analysis3 refine1 Molecular Dynamics Simulation analysis3->refine1

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16][17] For the 2H-chromen-2-one scaffold, QSAR models are instrumental in predicting the activity of untested or hypothetical derivatives, thereby guiding the synthesis of more potent compounds.[5][14]

Core Principles and Rationale

The fundamental assumption of QSAR is that the biological activity of a compound is a function of its molecular structure. QSAR models are developed by:

  • Data Collection: Assembling a dataset of coumarin derivatives with their corresponding experimentally measured biological activities (e.g., IC50, EC50).

  • Descriptor Calculation: Quantifying the structural features of each molecule using molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

  • Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that correlates the descriptors with the biological activity.[17]

  • Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques.

A well-validated QSAR model can be used to:

  • Predict the activity of new coumarin derivatives: Prioritizing which compounds to synthesize and test.

  • Understand the structural requirements for activity: Identifying which molecular features are positively or negatively correlated with the desired biological effect.[14]

  • Optimize lead compounds: Suggesting modifications to the coumarin scaffold to enhance activity.

Experimental Protocol: A Standardized 2D-QSAR Workflow

The following protocol outlines the steps to develop a 2D-QSAR model for a series of coumarin derivatives with known antioxidant activity.

  • Dataset Preparation:

    • Compile a list of coumarin derivatives with their experimentally determined antioxidant activities (e.g., DPPH radical scavenging IC50 values).

    • Ensure the data is consistent and covers a reasonable range of activities and structural diversity.

    • Divide the dataset into a training set (for model building) and a test set (for external validation).

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., constitutional, topological, and electronic descriptors) using software like PaDEL-Descriptor or Dragon.

  • Model Building:

    • Use a statistical software package (e.g., R, STATISTICA) to perform multiple linear regression on the training set.

    • Employ a variable selection method (e.g., stepwise regression) to identify the most relevant descriptors that contribute to the biological activity.

    • The output will be a linear equation of the form: Activity = c0 + c1D1 + c2D2 + ... + cn*Dn, where c are coefficients and D are the selected descriptors.

  • Model Validation:

    • Internal Validation: Perform leave-one-out cross-validation (LOO-CV) on the training set to assess the robustness of the model. Key statistical parameters to evaluate include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

    • External Validation: Use the developed model to predict the activities of the compounds in the test set. Calculate the squared correlation coefficient of prediction (R²pred) to assess the model's predictive power on an independent dataset.

  • Interpretation and Application:

    • Analyze the selected descriptors in the final QSAR model to understand which structural features are important for antioxidant activity.

    • Use the validated model to predict the antioxidant activity of new, unsynthesized coumarin derivatives.

Data Presentation: Key Statistical Parameters for a Hypothetical QSAR Model
ParameterValueInterpretation
R² (Training Set)0.92Goodness of fit (explains 92% of the variance)
Q² (LOO-CV)0.85Good internal predictive ability
R²pred (Test Set)0.88Good external predictive ability

Note: These are desirable statistical values for a robust and predictive QSAR model.

QSAR_Workflow cluster_data 1. Data Preparation cluster_desc 2. Descriptor Calculation cluster_model 3. Model Development cluster_valid 4. Model Validation data1 Compile Dataset (Structures & Activities) data2 Split into Training & Test Sets data1->data2 desc1 Calculate 2D/3D Descriptors data2->desc1 model1 Multiple Linear Regression (MLR) desc1->model1 model2 Variable Selection model1->model2 model3 Generate QSAR Equation model2->model3 valid1 Internal Validation (LOO-CV) model3->valid1 valid2 External Validation (Test Set) model3->valid2

Conclusion: An Integrated Computational Approach

The computational study of the 2H-chromen-2-one scaffold is a multifaceted endeavor that benefits from the synergistic application of various in silico techniques. DFT provides a fundamental understanding of the electronic properties and reactivity of individual coumarin derivatives. Molecular docking bridges the gap between molecular structure and biological function by predicting interactions with specific protein targets. Finally, QSAR models leverage existing experimental data to build predictive models that can guide the design of novel compounds with improved activities.

By integrating these computational methodologies, researchers can significantly accelerate the discovery and development of new coumarin-based therapeutics and materials. The workflows and comparative insights provided in this guide serve as a foundation for the rational and efficient exploration of the vast and promising chemical space of the 2H-chromen-2-one scaffold. Furthermore, the increasing use of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions in the early stages of drug discovery can help in identifying coumarin derivatives with favorable pharmacokinetic profiles and reducing late-stage attrition.[15][18][19]

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Bromo-4-Hydroxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-bromo-4-hydroxycoumarin, a synthetic derivative of the widely recognized 4-hydroxycoumarin scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms of action, presents detailed experimental protocols for efficacy assessment, and critically analyzes the factors that govern the translation of laboratory findings to living systems.

Introduction: The Significance of 4-Hydroxycoumarins

The 4-hydroxycoumarin core structure is the foundation for a multitude of pharmacologically active compounds, most notably the vitamin K antagonist anticoagulants like warfarin and dicoumarol.[1][2][3] These agents are critical in the management of thromboembolic disorders.[2][4] The introduction of a bromine atom at the C3 position, a site known to be crucial for activity, creates 3-bromo-4-hydroxycoumarin, a molecule of significant interest for its potential anticoagulant properties.[5] Understanding the disparity between how this molecule performs in a controlled in vitro setting versus a complex in vivo biological system is paramount for predicting its therapeutic potential and navigating the challenges of drug development.

Mechanism of Action: Vitamin K Antagonism

The primary anticoagulant effect of 4-hydroxycoumarin derivatives stems from their ability to inhibit the enzyme Vitamin K Epoxide Reductase (VKOR).[3][4] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational gamma-carboxylation of several blood clotting factors (II, VII, IX, and X). Without this modification, these factors are biologically inactive, leading to a disruption of the coagulation cascade and an anticoagulant effect. The lipophilic substituent at the C3 position is crucial for this inhibitory activity.[6]

Vitamin_K_Cycle cluster_0 Hepatocyte VK_hydro Vitamin K (hydroquinone) Carboxylation γ-carboxylation of clotting factors (II, VII, IX, X) VK_hydro->Carboxylation Required cofactor VK_epoxide Vitamin K 2,3-epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Substrate Carboxylation->VK_epoxide Active_Factors Active Factors Carboxylation->Active_Factors Inactive_Factors Inactive Factors Inactive_Factors->Carboxylation VKOR->VK_hydro Regenerates Coumarin 3-Bromo-4-hydroxycoumarin Coumarin->VKOR Inhibits

Figure 1: Mechanism of 4-hydroxycoumarin anticoagulants.

In Vitro Efficacy: Direct Assessment of Anticoagulant Activity

In vitro assays provide a rapid and controlled environment to determine the direct effect of a compound on blood plasma coagulation. The most common assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT), which evaluate the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.[7]

Causality in Experimental Design

The choice of platelet-poor plasma (PPP) is critical; it ensures that coagulation is initiated solely by the added reagents, eliminating variability from platelet activation. Including a known anticoagulant like warfarin as a positive control serves as a benchmark for potency, while a vehicle control (e.g., DMSO or saline) establishes the baseline clotting time, ensuring that the solvent itself has no effect. This self-validating system provides confidence in the observed effects of the test compound.

Experimental Workflow: In Vitro Coagulation Assays

In_Vitro_Workflow cluster_workflow In Vitro Efficacy Workflow cluster_assays Coagulation Assays start Start: Obtain Platelet-Poor Plasma (PPP) prep Prepare serial dilutions of 3-bromo-4-hydroxycoumarin (and Warfarin control) start->prep incubate Incubate PPP with test compound at 37°C prep->incubate pt_assay PT Assay: Add Thromboplastin Reagent incubate->pt_assay Parallel Processing aptt_assay aPTT Assay: Add aPTT Reagent & CaCl2 incubate->aptt_assay Parallel Processing measure Measure Time to Clot Formation (Optical or Mechanical Coagulometer) pt_assay->measure aptt_assay->measure end End: Analyze Data (Clotting Time vs. Concentration) measure->end

Figure 2: Generalized workflow for in vitro anticoagulant screening.
Detailed Protocol: Prothrombin Time (PT) Assay
  • Preparation: Obtain human platelet-poor plasma by centrifuging citrated whole blood at 2500 x g for 15 minutes.[8] Prepare stock solutions of 3-bromo-4-hydroxycoumarin and a positive control (e.g., warfarin) in a suitable solvent (e.g., DMSO). Create a series of dilutions.

  • Incubation: Pre-warm the plasma and PT reagent (a commercial mixture of tissue factor and calcium) to 37°C.[9]

  • Reaction: In a coagulometer cuvette, pipette 50 µL of the plasma. Add 5 µL of the test compound dilution (or vehicle control) and incubate for 3 minutes at 37°C.

  • Initiation & Measurement: Initiate the coagulation reaction by adding 100 µL of the pre-warmed PT reagent.[8] The coagulometer will automatically start timing and record the time until a fibrin clot is formed.

  • Analysis: Perform each concentration in triplicate. Plot the mean clotting time (in seconds) against the compound concentration.

Anticipated In Vitro Results

Based on literature for similar bromo-substituted 4-hydroxycoumarins, the compound is expected to demonstrate potent, dose-dependent prolongation of clotting times.[4]

Concentration (µM)Mean Prothrombin Time (s)Mean aPTT (s)
Vehicle Control12.5 ± 0.430.2 ± 1.1
118.2 ± 0.645.8 ± 1.5
1035.6 ± 1.288.4 ± 2.9
5078.9 ± 2.5>150
Warfarin (10 µM)33.1 ± 1.182.5 ± 2.7
Table 1: Representative hypothetical data for the in vitro anticoagulant activity of 3-bromo-4-hydroxycoumarin. Data are presented as mean ± standard deviation.

In Vivo Efficacy: Assessing Performance in a Biological System

In vivo studies are essential to understand how a compound behaves within a complex physiological system, accounting for pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity.[10] Rodent models, such as mice or rats, are commonly used for evaluating anticoagulants.[6]

Causality in Experimental Design

The selection of an appropriate animal model and route of administration (e.g., oral gavage, intraperitoneal injection) is crucial for mimicking potential clinical use. A time-course study is necessary to determine the onset and duration of the anticoagulant effect. Blood samples are typically collected via tail vein or cardiac puncture at specified time points post-administration. The use of a control group receiving only the vehicle is mandatory to account for any effects of the administration procedure itself.

Experimental Workflow: In Vivo Anticoagulant Efficacy

In_Vivo_Workflow cluster_workflow In Vivo Efficacy Workflow (Rodent Model) start Start: Acclimatize Animals (e.g., Male Swiss Albino Mice) grouping Randomize into Groups (Vehicle, Test Compound Doses) start->grouping admin Administer Compound (e.g., Oral Gavage) grouping->admin sampling Collect Blood Samples at Predetermined Time Points (e.g., 2, 4, 8, 24 hrs) admin->sampling plasma_prep Prepare Platelet-Poor Plasma (Citrated Blood) sampling->plasma_prep coag_test Perform Ex Vivo PT and/or aPTT Assays plasma_prep->coag_test end End: Analyze Data (PT vs. Time Post-Dose) coag_test->end

Figure 3: Standardized workflow for assessing in vivo anticoagulant efficacy.
Detailed Protocol: Murine Model of Anticoagulation
  • Animal Housing & Acclimatization: House male Swiss albino mice (25-30g) in a controlled environment for at least one week prior to the experiment. Provide free access to food and water.

  • Grouping: Randomly assign mice to experimental groups (n=5 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), 3-bromo-4-hydroxycoumarin (e.g., 1, 5, 10 mg/kg), and positive control (e.g., Warfarin, 1 mg/kg).

  • Administration: Administer the compounds as a single dose via oral gavage.

  • Blood Collection: At 24 hours post-administration (a common time point for peak effect of oral anticoagulants), anesthetize the mice and collect blood via cardiac puncture into tubes containing 3.2% sodium citrate.

  • Plasma Preparation: Immediately centrifuge the blood at 2500 x g for 15 minutes to obtain platelet-poor plasma.

  • Coagulation Measurement: Measure the Prothrombin Time (PT) for each plasma sample as described in the in vitro protocol.

  • Analysis: Compare the mean PT values of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Anticipated In Vivo Results

The compound is expected to significantly prolong PT compared to the vehicle control. The magnitude of the effect will depend on its oral bioavailability and metabolic stability. Toxicity may be observed at higher doses.[6]

Treatment Group (Dose)Mean Prothrombin Time (s) at 24hObservations
Vehicle Control13.1 ± 0.5No adverse effects
3-Bromo-4-HC (1 mg/kg)19.5 ± 1.8No adverse effects
3-Bromo-4-HC (5 mg/kg)38.2 ± 4.1Minor lethargy
Warfarin (1 mg/kg)29.8 ± 3.5*No adverse effects
Table 2: Representative hypothetical data for the in vivo anticoagulant efficacy of 3-bromo-4-hydroxycoumarin in a murine model. Data are presented as mean ± standard deviation. *p < 0.05 vs. Vehicle Control.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

A direct comparison of in vitro and in vivo data is rarely linear. A compound showing high potency in a plasma assay may exhibit diminished efficacy in a living animal, or vice versa. This discrepancy is governed by the principles of pharmacokinetics and pharmacodynamics.

IVIVC_Logic cluster_logic Factors Influencing In Vivo Efficacy cluster_pk Pharmacokinetics (ADME) invitro High In Vitro Potency (Direct Target Inhibition) absorption Absorption (e.g., Oral Bioavailability) invivo Observed In Vivo Efficacy (Therapeutic Outcome) invitro->invivo Ideal Correlation absorption->invivo Modulates distribution Distribution (e.g., Plasma Protein Binding) distribution->invivo Modulates metabolism Metabolism (e.g., Hepatic Clearance) metabolism->invivo Modulates excretion Excretion (e.g., Renal Clearance) excretion->invivo Modulates toxicity Off-Target Toxicity (Limits Tolerable Dose) toxicity->invivo Limits

Figure 4: Relationship between in vitro activity and in vivo outcome.
  • Absorption & Bioavailability: 3-bromo-4-hydroxycoumarin may be highly potent in vitro, but if it is poorly absorbed from the gastrointestinal tract after oral administration, it will not reach sufficient plasma concentrations to exert an effect in vivo.

  • Metabolism: The liver is the primary site of metabolism for coumarins. If the compound is rapidly metabolized into inactive forms by hepatic enzymes (e.g., cytochrome P450s), its duration of action and overall efficacy in vivo will be significantly reduced.

  • Plasma Protein Binding: Extensive binding to plasma proteins like albumin can reduce the concentration of free, active drug available to inhibit VKOR in the liver, potentially making the compound appear less potent in vivo than in vitro.

  • Toxicity: As noted in studies of similar compounds, anticoagulant activity can be associated with toxicity.[6] If 3-bromo-4-hydroxycoumarin causes adverse effects at doses required for effective anticoagulation, its therapeutic window would be narrow, limiting its clinical utility despite high in vitro potency.

Conclusion

3-Bromo-4-hydroxycoumarin demonstrates significant potential as an anticoagulant based on its structural similarity to known VKOR inhibitors and the anticipated potent activity in in vitro coagulation assays. However, this guide underscores the critical principle that in vitro efficacy is only the first step in the evaluation process. The ultimate therapeutic value of the compound is dictated by its in vivo performance, which integrates a complex interplay of pharmacokinetic and toxicological factors. A comprehensive assessment using both in vitro and in vivo models, as detailed in this guide, is indispensable for accurately characterizing the pharmacological profile of 3-bromo-4-hydroxycoumarin and guiding its future development.

References

  • Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry.
  • Abdou, M. M., et al. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry.
  • Lee, S., & Park, H. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Available at: [Link]

  • Jevtić, V. V., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Khan, I., et al. (2019). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2024). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Available at: [Link]

  • Lee, S., & Park, H. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxycoumarins. Available at: [Link]

  • PubMed Central. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Available at: [Link]

  • RSC Publishing. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Available at: [Link]

  • Science and Education Publishing. (n.d.). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Available at: [Link]

  • ScienceDirect. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]

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  • Rudhani, I., et al. (2015). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug development and organic synthesis, the responsible management of chemical reagents is as crucial as the synthesis itself. 3-bromo-4-hydroxy-2H-chromen-2-one, a halogenated coumarin derivative, is a valuable synthetic intermediate. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel, regulatory compliance, and environmental stewardship.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

The primary hazards are associated with its potential as an irritant and its classification as a halogenated organic compound.[1]

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryClassificationRationale and Precautionary Actions
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.All handling must be conducted in a chemical fume hood to prevent inhalation. Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.
Skin Corrosion/Irritation Causes skin irritation.[1]Avoid direct contact. In case of exposure, immediately wash the affected area with soap and water for at least 15 minutes.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Always wear chemical safety goggles. If contact occurs, flush eyes for at least 15 minutes and seek immediate medical attention.
Respiratory Irritation May cause respiratory irritation.[1]Use exclusively within a certified chemical fume hood to minimize vapor exposure.
Environmental Hazard Halogenated organic compounds can have long-lasting environmental effects if not disposed of properly.Never dispose of this compound down the drain. It must be treated as regulated hazardous waste.[3][4]
Immediate Safety and Handling Protocols

Before beginning any work that will generate waste, ensure the following controls are in place. This proactive approach is the hallmark of a trustworthy and safe laboratory environment.

2.1. Required Personal Protective Equipment (PPE) Proper PPE is your primary defense against exposure. The following should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant nitrile gloves are required. If contamination occurs, change gloves immediately.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Body Protection: A standard laboratory coat, fully buttoned, with long sleeves.

2.2. Spill Management Accidents can happen, but a prepared response minimizes risk.

  • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand. Collect the contaminated absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.[5]

  • Large Spills: Evacuate the immediate area and alert your colleagues and the institutional Environmental Health & Safety (EHS) department.[5][6] Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure: A Self-Validating Workflow

The following protocol ensures that waste is handled, segregated, and stored in a manner that is safe, compliant, and logical. Each step is designed to prevent errors in the subsequent stages of the waste management lifecycle.

Step 1: Waste Identification and Segregation (The Critical Step) The single most important factor in the disposal of this compound is its identity as a halogenated organic compound .

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[4]

  • Causality: Under regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated and non-halogenated waste streams must be kept separate.[7][8] Co-mingling these wastes can lead to regulatory violations and significantly complicates the final disposal process, often increasing costs. This compound contains bromine, placing it squarely in the halogenated category.[9]

Step 2: Proper Containerization The integrity of the waste container is essential to prevent leaks and exposure.

  • Action: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap. Ensure the container is clean and dry before use.

  • Causality: Using a compatible container prevents degradation of the container and potential release of the hazardous contents during storage and transport.

Step 3: Accurate and Complete Labeling The waste label communicates the hazard to everyone who will handle the container.

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full, unabbreviated chemical name: "Waste this compound"

    • The concentration or an estimated percentage if in solution.

    • The words "Hazardous Waste."

    • Appropriate hazard pictograms (e.g., irritant, health hazard).

    • The date accumulation started.

  • Causality: Accurate labeling is a cornerstone of a self-validating safety system. It ensures that EHS personnel can manage the waste correctly and that it is sent to the appropriate disposal facility.

Step 4: Safe Accumulation and Storage Waste must be stored safely within the laboratory prior to collection.

  • Action: Keep the waste container tightly sealed when not in use. Store it in a designated "Satellite Accumulation Area," which is typically within or near the fume hood where the waste was generated. The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[6]

  • Causality: Storing the waste at the point of generation minimizes the risk of spills during transport within the lab. Secondary containment provides a crucial backup barrier against environmental release.

Step 5: Final Disposal and Institutional Coordination The final step is to transfer the waste to trained professionals for ultimate destruction.

  • Action: Once the container is full, or if work on the project is complete, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

  • Causality: The standard and regulated method for disposing of halogenated organic compounds is high-temperature incineration at a specialized facility.[5][10] This process ensures the complete thermal destruction of the molecule, breaking it down into less harmful components and preventing its release into the environment. Never attempt to dispose of this chemical through any other means.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Pre-Disposal & Handling cluster_dispose Phase 2: Waste Segregation & Collection cluster_final Phase 3: Final Disposition A Identify Waste: This compound B Don Personal Protective Equipment (PPE) (Nitrile Gloves, Safety Goggles, Lab Coat) A->B C Operate within a Certified Chemical Fume Hood B->C D Is the waste halogenated? C->D E YES: Segregate into 'HALOGENATED ORGANIC WASTE' Container D->E Contains Bromine F NO: Segregate into 'Non-Halogenated Organic Waste' Container D->F Contains no F, Cl, Br, or I G Securely Cap & Affix Completed Hazardous Waste Label E->G H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Arrange for Pickup by Environmental Health & Safety (EHS) H->I J Final Disposal via High-Temperature Incineration by Licensed Facility I->J

Caption: Disposal workflow for this compound.

References

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one. PubChem. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Environmental Health and Safety. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Wyoming. (n.d.). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • MDPI. (2018). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Retrieved from [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]

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  • UCSB Nanofab Wiki. (2005). Material Safety Data Sheet - Bromine MSDS. Retrieved from [Link]

  • WorkSafeBC. (2021). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one. PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.